molecular formula C25H23CaFNO4+ B10824152 Pitavastatin (calcium salt)

Pitavastatin (calcium salt)

Cat. No.: B10824152
M. Wt: 460.5 g/mol
InChI Key: VSQHXQMFUCHGBD-NRFPMOEYSA-M
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Description

Contextualization within HMG-CoA Reductase Inhibitor Chemistry

Statins, including pitavastatin (B1663618), are competitive inhibitors of HMG-CoA reductase. ebmconsult.com This enzyme is crucial for cholesterol biosynthesis, specifically catalyzing the conversion of HMG-CoA to mevalonic acid, a rate-limiting step. toku-e.comnih.gov The chemical structure of pitavastatin, like other statins, contains a dihydroxyheptenoic acid side chain that is structurally similar to the HMG-CoA substrate, allowing it to bind to the active site of the HMG-CoA reductase enzyme. researchgate.net

Pitavastatin is distinguished by its unique cyclopropyl (B3062369) group on the quinoline (B57606) core structure. researchgate.net This structural feature contributes to its high potency. Research indicates that pitavastatin is a more potent inhibitor of HMG-CoA reductase compared to some other statins. chemicalbook.comchemdad.com For instance, its IC50 value (the concentration required to inhibit 50% of the enzyme's activity) for HMG-CoA reductase is reported to be 6.8 nmol/L. chemicalbook.comchemdad.com

A significant aspect of pitavastatin's chemistry is its metabolism. It is minimally metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, which is a major pathway for many other statins. wikipedia.orgresearchgate.net The primary metabolic pathway for pitavastatin is glucuronidation via UGT1A3 and UGT2B7. pom.go.idebmconsult.com This characteristic reduces the potential for drug-drug interactions compared to statins that are heavily metabolized by CYP3A4. wikipedia.orgchemicalbook.com

Evolution of Research Trajectories for Pitavastatin (Calcium Salt)

The journey of pitavastatin research began with its discovery in Japan by Nissan Chemical Industries. wikipedia.org It was subsequently developed by Kowa Pharmaceuticals. wikipedia.orgtoku-e.com Patented in 1987, it was approved for medical use in 2003. wikipedia.org Initial research focused on its primary function as a lipid-lowering agent. chemicalbook.com

Over time, research has expanded to investigate its pleiotropic effects, which are effects other than its primary lipid-lowering action. These include anti-inflammatory, antioxidant, and immunomodulatory properties. toku-e.com

A significant body of research has been dedicated to large-scale clinical studies to evaluate the efficacy and safety of pitavastatin. Notable studies include:

LIVES (Livalo® Effectiveness and Safety) study: A large-scale, long-term post-marketing surveillance study in Japan involving approximately 20,000 patients. This study provided extensive data on the long-term safety and effectiveness of pitavastatin in a real-world setting. natap.orgresearchgate.netnih.gov

JAPAN-ACS study: This study compared the effects of pitavastatin and atorvastatin (B1662188) on coronary plaque volume in patients with acute coronary syndrome. researchgate.net

REAL-CAD study: This trial evaluated the efficacy and safety of different doses of pitavastatin in patients with stable coronary artery disease, demonstrating that more intensive treatment reduced the risk of adverse cardiovascular events. archivesofmedicalscience.com

Recent research has also explored the use of pitavastatin in specific patient populations, such as individuals with HIV, due to its minimal interaction with antiretroviral therapies. oup.com Furthermore, its potential applications in oncology are being investigated, with some studies suggesting it may inhibit the growth of certain cancer cells. toku-e.com

Scope and Academic Significance of Pitavastatin (Calcium Salt) Investigations

The academic significance of pitavastatin research is multifaceted. It has contributed to a deeper understanding of lipid metabolism and the role of HMG-CoA reductase in cardiovascular disease. drugbank.com The development and study of pitavastatin have advanced the field of medicinal chemistry, particularly in the design of potent and selective enzyme inhibitors.

Investigations into pitavastatin's unique metabolic profile have highlighted the importance of considering individual metabolic pathways to minimize adverse drug interactions, a crucial aspect of personalized medicine. wikipedia.orgresearchgate.net The extensive clinical trial data has not only established its clinical utility but also provided a rich dataset for meta-analyses and systematic reviews, further solidifying the evidence base for its use. oup.commdpi.com

The exploration of pitavastatin's pleiotropic effects continues to be an active area of research, with potential implications for a range of conditions beyond hypercholesterolemia. toku-e.com These investigations underscore the compound's importance as a tool for probing various biological pathways and its potential for novel therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H23CaFNO4+

Molecular Weight

460.5 g/mol

IUPAC Name

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+2/p-1/b12-11+;/t18-,19-;/m1./s1

InChI Key

VSQHXQMFUCHGBD-NRFPMOEYSA-M

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of Pitavastatin Calcium Salt

Retrosynthetic Analysis and Key Intermediate Synthesis for Pitavastatin (B1663618) (Calcium Salt)

The synthesis of pitavastatin hinges on the strategic construction of its two main fragments: the chiral dihydroxy heptenoate side chain and the substituted quinoline (B57606) core. thieme-connect.comderpharmachemica.com A common retrosynthetic disconnection breaks the molecule at the vinyl linkage, leading to a quinoline-based phosphonium (B103445) salt or sulfone and a chiral aldehyde or lactone representing the side chain. thieme-connect.comrsc.org

Key intermediates in many synthetic routes include:

2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde : The heterocyclic core that provides the characteristic quinoline structure. rsc.org

A chiral C6 or C7 side-chain synthon : This piece contains the crucial (3R, 5S) dihydroxy stereocenters. rsc.orgjchemrev.com Examples include (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate and (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate tertiary butyl ester. derpharmachemica.comgoogle.com

Pitavastatin tert-butyl ester : A key precursor to the final calcium salt, which can be isolated as a stable crystalline solid, facilitating purification. googleapis.com

One prominent synthetic strategy involves the condensation of a quinoline-derived phosphonium salt with a chiral aldehyde side-chain via a Wittig reaction. derpharmachemica.comrsc.org However, this method can lead to the formation of the undesirable Z-isomer. thieme-connect.comderpharmachemica.com To circumvent this, alternative methods like the Julia-Kocienski olefination have been developed, offering higher stereoselectivity. thieme-connect.comresearchgate.net

A novel and efficient process involves the condensation of 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl) quinoline with (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate. derpharmachemica.com This approach, utilizing a Julia olefination, has been shown to produce the coupled intermediate with yields of 85-90% while minimizing the formation of the Z-isomer. derpharmachemica.com

Chiral Auxiliary Approaches in Pitavastatin (Calcium Salt) Synthesis

The establishment of the correct stereochemistry at the C3 and C5 positions of the heptenoate side chain is critical for the biological activity of pitavastatin. Chiral auxiliaries are often employed to guide the stereoselective synthesis of the side-chain intermediates. wikipedia.org These auxiliaries are chiral molecules that are temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. wikipedia.org

While specific examples of chiral auxiliaries used in the industrial synthesis of pitavastatin are proprietary, the general principles of their application are well-established in the synthesis of other statins. wikipedia.orgrsc.org For instance, in the synthesis of atorvastatin (B1662188), a related statin, chiral auxiliaries like (S)-2,3,4-triphenylethane-1,2-diol have been used in asymmetric aldol (B89426) reactions to establish the desired stereocenters. rsc.org A similar strategy can be envisioned for pitavastatin, where a chiral auxiliary is attached to a simpler precursor, directs a stereoselective reaction (e.g., an aldol or alkylation reaction), and is subsequently removed to yield the enantiomerically pure side-chain intermediate. wikipedia.org

Stereoselective Synthesis of Pitavastatin (Calcium Salt) Intermediates

Achieving high stereoselectivity is a paramount challenge in the synthesis of pitavastatin. Several advanced methodologies have been developed to control the formation of the desired (3R, 5S) diol and the (E)-configuration of the double bond.

Julia-Kocienski Olefination: This reaction has emerged as a superior alternative to the traditional Wittig reaction for coupling the heterocyclic core and the side chain. It offers excellent (E)-selectivity, significantly reducing the formation of the problematic (Z)-isomer. thieme-connect.comresearchgate.net One study reported an E/Z ratio of up to 300:1 using this method between a lactonized statin side-chain precursor and a sulfone derivative of the quinoline core. thieme-connect.com

Diastereoselective Bismuth-Catalyzed Hemiacetal/Oxa-Michael Addition: A convergent synthesis of the pitavastatin C7 side chain has been described, starting from commercially available (S)-epichlorohydrin. rsc.org A key step in this route is a diastereoselective bismuth-promoted two-component hemiacetal/oxa-Michael addition reaction. This reaction establishes the 1,3-syn-diol acetal (B89532) motif with excellent stereocontrol. rsc.org

Asymmetric Hydrogenation: Asymmetric hydrogenation using a chiral catalyst offers a direct method to produce chiral alcohols from non-chiral ketones. google.com In the context of pitavastatin synthesis, this can be applied to create the chiral hydroxyl groups in the side chain with high enantioselectivity. google.com

Green Chemistry Principles in Pitavastatin (Calcium Salt) Synthesis

The large-scale production of pharmaceuticals like pitavastatin necessitates the adoption of green chemistry principles to minimize environmental impact and improve process efficiency.

Catalyst Development for Environmentally Benign Pitavastatin (Calcium Salt) Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In pitavastatin synthesis, research has focused on replacing stoichiometric reagents with catalytic alternatives.

Biocatalysis: Enzymes offer high selectivity and operate under mild, aqueous conditions, making them attractive green catalysts. rsc.orgresearchgate.net For example, ketoreductases (KREDs) can be used for the stereoselective reduction of a ketone to produce the chiral hydroxyl group in the statin side chain. rsc.orgresearchgate.net Halohydrin dehalogenases (HHDHs) have also been employed in the synthesis of statin intermediates. rsc.orgresearchgate.net While specific applications in pitavastatin synthesis are less documented in publicly available literature, the successful use of these enzymes in atorvastatin synthesis points to their potential. rsc.org

Organocatalysis: Small organic molecules can also act as catalysts, avoiding the use of potentially toxic metals. While not extensively detailed for pitavastatin, organocatalytic methods are a growing area of interest in pharmaceutical synthesis.

Palladium Catalysis: Suzuki-Miyaura coupling, a palladium-catalyzed reaction, has been utilized in some synthetic routes to form the carbon-carbon bond between the quinoline core and the fluorophenyl group. rsc.org

Solvent Minimization and Alternative Media in Pitavastatin (Calcium Salt) Synthesis

Traditional organic solvents often pose environmental and safety hazards. Green chemistry encourages the use of safer alternatives and the minimization of solvent use altogether.

Aqueous Media: Conducting reactions in water is a key goal of green chemistry. Some steps in pitavastatin synthesis, particularly those involving enzymatic catalysis, can be performed in aqueous environments. researchgate.net The final precipitation of pitavastatin calcium is also carried out in an aqueous solution. google.com

Solvent-Free Synthesis (Mechanochemistry): A recent groundbreaking development is the total mechanochemical synthesis of a key pitavastatin intermediate, (2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde). rsc.org This method uses mechanical force (e.g., ball milling or extrusion) to drive chemical reactions in the absence of a solvent, offering significant environmental benefits. rsc.orgacs.org The process involves a three-step sequence of Suzuki-Miyaura coupling, Minisci C-H alkylation, and oxidation Heck coupling, all performed under solvent-free or minimal-solvent conditions. rsc.org

Novel Synthetic Routes and Process Intensification for Pitavastatin (Calcium Salt)

Continuous innovation in synthetic chemistry aims to shorten reaction sequences, improve yields, and enhance process efficiency.

Convergent Synthesis: Many modern syntheses of pitavastatin employ a convergent approach, where the two major fragments (the quinoline core and the side chain) are synthesized separately and then joined together late in the sequence. rsc.orgresearchgate.net This strategy is generally more efficient than a linear synthesis where the molecule is built step-by-step.

One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" procedure without isolating intermediates can significantly improve efficiency by reducing workup steps and solvent usage. A concise synthesis of pitavastatin calcium has been reported that involves a highly stereoselective Wittig olefination followed by a one-pot deprotection, hydrolysis, and cation exchange to yield the final product. researchgate.net

Process Intensification with Flow Chemistry: Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for higher throughput. researchgate.net The application of flow photochemistry has been demonstrated in the synthesis of a precursor for rosuvastatin, another super-statin, significantly increasing productivity and product purity. researchgate.net Similar principles could be applied to the synthesis of pitavastatin intermediates.

Table 1: Comparison of Key Olefination Methods in Pitavastatin Synthesis

Reaction Key Features Advantages Disadvantages
Wittig Reaction Utilizes a phosphonium ylide to form a C=C double bond. Well-established, versatile. Often produces a mixture of E/Z isomers, leading to purification challenges and lower yields of the desired E-isomer. thieme-connect.comderpharmachemica.com

| Julia-Kocienski Olefination | Involves the reaction of a sulfone with an aldehyde or ketone. | Highly stereoselective for the E-isomer, resulting in higher purity and yield. thieme-connect.comresearchgate.net | May require the use of strong bases. |

Table 2: Compound Names Mentioned in the Article

Compound Name
Pitavastatin
Pitavastatin calcium salt
Atorvastatin
Rosuvastatin
(S)-epichlorohydrin
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
(3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate
(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-yl)acetate tertiary butyl ester
Pitavastatin tert-butyl ester
2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl) quinoline
(S)-2,3,4-triphenylethane-1,2-diol

Flow Chemistry Applications in Pitavastatin (Calcium Salt) Synthesis

The synthesis of complex active pharmaceutical ingredients (APIs) like pitavastatin is increasingly benefiting from the adoption of flow chemistry. This technology utilizes continuously flowing streams in microreactors or larger tube reactors, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher selectivity, and straightforward scalability. researchgate.netacs.org

Recent research has demonstrated the application of mechanochemistry and continuous-flow extrusion for the green synthesis of a pivotal pitavastatin intermediate, (2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde). rsc.org This approach avoids the environmental issues associated with conventional solvent-heavy methods. The process involves a three-step mechanochemical route that was successfully scaled up using twin-screw extruder (TSE) technology, a form of reactive extrusion recognized for its sustainability and scalability. rsc.org

While specific end-to-end flow syntheses of pitavastatin calcium are not widely published, related processes for other statins highlight the potential. For instance, a flow photochemical bromination of a 5-methyl-substituted pyrimidine, a precursor for rosuvastatin, demonstrated a marked increase in productivity and purity compared to batch synthesis. researchgate.net Reaction times were reduced from hours to minutes, with significantly lower levels of side products. researchgate.net Such methodologies, particularly those involving hazardous intermediates or precise reaction control, are directly applicable to the synthesis of pitavastatin's complex heterocyclic core and side chain.

The advantages of flow chemistry in pharmaceutical synthesis are summarized in the table below.

FeatureBatch ProcessingFlow ChemistryBenefit for Pitavastatin Synthesis
Reaction Time Hours to daysSeconds to minutes acs.orgIncreased throughput and efficiency.
Scalability Complex and non-linearStraightforward by running longer or using parallel reactors researchgate.netFaster transition from laboratory to industrial scale.
Safety Large volumes of hazardous materialsSmall reaction volumes at any given time acs.orgSafer handling of reactive intermediates in multi-step synthesis.
Purity & Selectivity Prone to side reactions and impuritiesSuperior temperature and mixing control leads to higher selectivity researchgate.netacs.orgReduced levels of isomeric impurities (e.g., Z-isomer), simplifying purification. allfordrugs.com
Energy Consumption High energy demand for heating/cooling large vesselsEfficient heat exchange reduces energy consumptionMore sustainable and cost-effective manufacturing. rsc.org

Continuous Manufacturing Strategies for Pitavastatin (Calcium Salt)

Continuous manufacturing extends the principles of flow chemistry to encompass the entire production process, from synthesis to final product formulation. For pitavastatin calcium, this involves integrating multiple synthetic steps with continuous workup, purification, crystallization, and drying operations. The goal is to create a seamless, uninterrupted production line that enhances efficiency, consistency, and product quality.

A key challenge in pitavastatin synthesis is controlling the formation of process-related impurities and achieving the desired polymorphic form of the final calcium salt. medcraveonline.com Continuous manufacturing offers precise control over critical process parameters, which is essential for managing these aspects. For example, continuous crystallization can be used to consistently produce a specific crystalline form, such as the stable Form A, by maintaining tight control over temperature, solvent composition, and residence time. allfordrugs.comgoogle.com

Recent advancements include the use of continuous-flow extrusion to produce key intermediates of pitavastatin, demonstrating scalability at the gram-scale level. rsc.org This mechanochemical approach reduces solvent use and improves reaction efficiency. rsc.org Following the synthesis, downstream processes like the conversion of the pitavastatin ester to its calcium salt can also be performed continuously. This typically involves hydrolysis under controlled pH, followed by salt formation and precipitation. wipo.intgoogle.com Implementing this in a continuous setup can minimize the formation of lactone impurities by reducing residence time at adverse pH conditions. google.com

Table of Continuous Manufacturing Steps for Pitavastatin Calcium:

Manufacturing Stage Continuous Process Technology Key Controlled Parameters Expected Outcome
Intermediate Synthesis Flow Reactors / Twin-Screw Extrusion rsc.org Temperature, Pressure, Residence Time, Stoichiometry High-yield, high-purity (2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl) moiety. rsc.org
Side-Chain Coupling Continuous Stirred-Tank Reactors (CSTRs) / Flow Reactors Temperature, Base Concentration, Residence Time High stereoselectivity (E-isomer), minimizing Z-isomer impurity. derpharmachemica.comresearchgate.net
Deprotection & Hydrolysis Flow Reactors with In-line Acid/Base Quenching pH, Temperature, Water Content Controlled hydrolysis of ester protecting groups, minimizing lactone formation. allfordrugs.comgoogle.com
Salt Formation & Crystallization Continuous Crystallizers (e.g., MSMPR) pH, Temperature, Supersaturation, Solvent Ratio, Calcium Source Addition Rate google.comgoogle.com Consistent production of the desired polymorphic form (e.g., Form A, Form K) with controlled water content. medcraveonline.comgoogle.com

| Drying | Continuous Fluid Bed Dryer | Temperature, Airflow, Residence Time | Stable final API with specified residual moisture content. |

Chemical Modifications and Analog Design of Pitavastatin Scaffolds

Structure-Activity Relationship (SAR) Studies of Pitavastatin (Calcium Salt) Analogs (Chemical Perspective)

The therapeutic activity of pitavastatin is intrinsically linked to its specific chemical structure, which has been optimized for high-affinity binding to the HMG-CoA reductase enzyme. SAR studies reveal the critical contributions of each part of the molecule. nih.gov

The molecule can be broadly divided into the dihydroxyheptenoate side chain and the heterocyclic quinoline core. vulcanchem.comqeios.com

Dihydroxyheptenoate Side Chain: This portion mimics the endogenous substrate, HMG-CoA. The (3R, 5S) stereochemistry of the hydroxyl groups and the (E)-configuration of the C6-C7 double bond are essential for inhibitory activity. researchgate.netqeios.com Z-isomeric analogues show significantly weaker or no inhibitory activity, demonstrating the rigid conformational requirement for binding to the enzyme's active site. researchgate.net The terminal carboxylic acid is crucial for forming ionic interactions with key amino acid residues in the enzyme.

Quinoline Core: The large, hydrophobic quinoline ring system provides extensive hydrophobic interactions within the active site. vulcanchem.com The cyclopropyl (B3062369) group at the C2 position is a distinctive feature that contributes to the compound's high potency.

Fluorophenyl Group: The 4-fluorophenyl group at the C4 position of the quinoline ring is involved in additional polar and hydrophobic interactions, which enhance binding affinity compared to an unsubstituted phenyl ring. mdpi.comnih.gov

Modifications to these key structural elements generally lead to a decrease in activity, underscoring the highly optimized nature of the pitavastatin scaffold.

Table of SAR Findings for Pitavastatin Analogs:

Structural Modification Position Effect on Activity (HMG-CoA Reductase Inhibition) Rationale
Z-isomerization of double bond C6-C7 Side Chain Drastic reduction or loss of activity researchgate.net Incorrect spatial orientation of the dihydroxy acid moiety for enzyme binding. researchgate.net
Removal of Fluorine 4-position of Phenyl Ring Reduced potency Loss of favorable polar interactions with the enzyme. mdpi.comnih.gov
Removal of Cyclopropyl Group 2-position of Quinoline Ring Significant reduction in potency Loss of specific hydrophobic interactions that enhance binding affinity.
Esterification of Carboxylic Acid Side Chain Inactive (acts as prodrug) The free carboxylate is required for ionic bonding in the active site. The ester must be hydrolyzed to the active form. scielo.br

| Lactonization | Side Chain | Inactive (acts as prodrug) drugbank.com | The closed lactone ring cannot mimic the open-chain substrate; requires in-vivo hydrolysis. nih.govdrugbank.com |

Prodrug Strategies for Pitavastatin (Calcium Salt) Precursors

A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through enzymatic or chemical transformation. nih.govijpsjournal.com This strategy is often used to overcome poor solubility, permeability, or stability. nih.govijpsjournal.com

For pitavastatin, the most relevant example of a prodrug concept is its lactone metabolite. Pitavastatin is principally metabolized via glucuronidation to form an ester-type glucuronide, which then readily converts to the inactive pitavastatin lactone. drugbank.com This lactone can be considered a reversible prodrug, as it can be hydrolyzed back to the active open-chain hydroxy acid form in the body. This is analogous to lovastatin (B1675250) and simvastatin (B1681759), which are administered as inactive lactone prodrugs and are hydrolyzed in vivo to their active forms. ijpsjournal.com

From a synthetic and drug design perspective, precursors to pitavastatin can be intentionally designed as prodrugs. The primary targets for chemical modification are the carboxylic acid and the two hydroxyl groups on the side chain.

Ester Prodrugs: The carboxylic acid moiety can be esterified to mask its polarity, thereby increasing lipophilicity and potentially enhancing membrane permeability. scielo.br Simple alkyl esters (e.g., ethyl ester) or more complex esters designed for specific enzyme targeting could be synthesized. These would require in vivo hydrolysis by esterase enzymes to release the active pitavastatin acid. scielo.brnih.gov

Carbonate/Carbamate Prodrugs: The hydroxyl groups at the C3 and C5 positions could be masked as carbonates or carbamates. This would also increase lipophilicity and could be used to protect the hydroxyl groups during synthesis or to modulate the drug's pharmacokinetic profile.

Table of Potential Prodrug Strategies for Pitavastatin Precursors:

Prodrug Type Modified Functional Group Linkage Potential Advantage Activation Mechanism
Ester Prodrug Carboxylic Acid Ester Improved permeability and oral absorption scielo.br Hydrolysis by esterases scielo.br
Lactone Carboxylic Acid & 5-Hydroxyl Ester (intramolecular) Increased lipophilicity, metabolic intermediate drugbank.com Hydrolysis by paraoxonases/esterases
Acyloxyalkyl Ester Carboxylic Acid Acyloxyalkyl Improved solubility and stability Enzymatic hydrolysis

| Carbonate Prodrug | 3- or 5-Hydroxyl | Carbonate | Masking polar groups to increase lipophilicity | Hydrolysis by esterases |

Isosteric Replacements in Pitavastatin (Calcium Salt) Derivatives

Isosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical and/or chemical properties, with the goal of modulating the compound's biological activity, metabolic stability, or physicochemical characteristics. acs.org

Several theoretical isosteric replacements could be applied to the pitavastatin scaffold to generate novel analogs:

Carboxylic Acid Isosteres: The carboxylic acid group is a primary site for metabolism and can limit oral bioavailability. A common isosteric replacement is the tetrazole ring. google.com A tetrazole group is acidic like a carboxylic acid but is generally more resistant to metabolic degradation. Replacing the carboxylate of pitavastatin with a 5-substituted-1H-tetrazole could yield an analog with improved metabolic stability and a similar ability to form key interactions at the active site. google.com

Fluorine Isosteres: The fluorine atom on the phenyl ring could be replaced by other small, electronegative groups such as a hydroxyl (-OH) or cyano (-CN) group, or another halogen like chlorine (-Cl). These changes would alter the electronic properties of the phenyl ring and could modify its interaction with the enzyme, potentially affecting potency and selectivity. mdpi.com

Scaffold Hopping (Quinoline Ring Isosteres): The 2-cyclopropyl-4-phenylquinoline core could be replaced by other heterocyclic systems that maintain a similar three-dimensional arrangement of the key interacting groups (the cyclopropyl and fluorophenyl moieties). This "scaffold hopping" approach could lead to analogs with different physical properties or intellectual property profiles. Examples of potential isosteric scaffolds include indole, pyrrole, or pyridine (B92270) rings, which are found in other statins like fluvastatin, atorvastatin, and rosuvastatin, respectively. mdpi.comnih.gov

Table of Potential Isosteric Replacements in Pitavastatin Derivatives:

Original Group Isosteric Replacement Potential Impact Rationale
Carboxylic Acid (-COOH) Tetrazole Ring (-CN4H) Improved metabolic stability; maintained acidity google.com Tetrazole is a well-established, metabolically robust bioisostere for carboxylic acid. google.com
Fluorine (-F) Chlorine (-Cl), Cyano (-CN) Altered electronic properties and binding affinity Modulating the polarity and hydrogen bonding capacity of the phenyl ring substituent. mdpi.com
Quinoline Ring Indole, Pyrimidine, or Pyrrole Ring Altered ADME properties, novel chemical space mdpi.comnih.gov Exploring different core scaffolds while preserving key pharmacophore features. rjptonline.org

| Ether Linkage (in side chain) | Thioether (-S-), Amine (-NH-) | Modified bond angles and lipophilicity | Exploring changes in the geometry and polarity of the side chain linker. |

Molecular and Cellular Pharmacological Mechanisms of Pitavastatin Calcium Salt

HMG-CoA Reductase Inhibition Kinetics and Binding Dynamics of Pitavastatin (B1663618) (Calcium Salt)

Pitavastatin exhibits potent and competitive inhibition of HMG-CoA reductase. medcentral.comdrugbank.com Its affinity for the enzyme is significantly higher than that of the natural substrate, HMG-CoA. qeios.com Studies have shown that pitavastatin's inhibitory activity, measured by its half-maximal inhibitory concentration (IC50), is in the nanomolar range, indicating a strong binding to the enzyme. qeios.commedchemexpress.com For instance, in HepG2 cells, pitavastatin calcium inhibits cholesterol synthesis from acetic acid with an IC50 of 5.8 nM. medchemexpress.com Another study reported a Ki value of 1.7 nM. rndsystems.com The binding of statins like pitavastatin to HMG-CoA reductase is reversible. helsinki.fi

The inhibitory potency of pitavastatin has been compared to other statins. It has been shown to be more potent than simvastatin (B1681759) and pravastatin (B1207561) in inhibiting HMG-CoA reductase. qeios.com

Table 1: Inhibitory Potency of Pitavastatin and Other Statins on HMG-CoA Reductase

StatinIC50 (nM)
Pitavastatin 6.8 qeios.com
Simvastatin16.32 (calculated from 2.4 times less effective than pitavastatin) qeios.com
Pravastatin46.24 (calculated from 6.8 times less effective than pitavastatin) qeios.com

Note: The IC50 values are based on the provided source and may vary depending on the experimental conditions.

The molecular structure of pitavastatin, like other statins, includes a dihydroxy heptanoic acid side chain that mimics the structure of the natural substrate, HMG-CoA. qeios.com This structural similarity allows it to bind to the active site of HMG-CoA reductase. qeios.com The binding of pitavastatin involves specific interactions, including hydrogen bonding and hydrophobic contacts, which stabilize the enzyme-inhibitor complex. scbt.com The hydrophobic portion of the pitavastatin molecule also plays a crucial role in its binding affinity. biorxiv.org

The binding of pitavastatin to HMG-CoA reductase is a competitive inhibition, meaning it competes with the natural substrate, HMG-CoA, for the same active site. medcentral.comdrugbank.comhelsinki.fi This competition effectively blocks the substrate from binding and thus halts the cholesterol synthesis pathway. qeios.com

The binding of a statin to the active site of HMG-CoA reductase can induce conformational changes in the enzyme. These changes can further enhance the binding affinity and inhibitory effect of the drug. While specific details on the conformational changes induced solely by pitavastatin (calcium salt) are not extensively detailed in the provided search results, it is a known mechanism for statins in general. The interaction of the inhibitor with the enzyme's active site alters its shape, which in turn affects its catalytic efficiency. scbt.com

Enzyme-Substrate Interactions of Pitavastatin (Calcium Salt)

Pleiotropic Mechanisms of Pitavastatin (Calcium Salt) Beyond HMG-CoA Reductase Inhibition (In Vitro/Pre-clinical Cellular Models)

Pitavastatin has been shown to influence the Rho/Rac GTPase signaling pathway. It can induce the inhibition of the Rho-signaling pathway. selleckchem.com This inhibition is significant because the Rho family of small GTPases plays a critical role in various cellular processes, including cell migration, proliferation, and inflammation. By modulating this pathway, pitavastatin can deter the progression of atherosclerosis by inhibiting the migration and proliferation of vascular smooth muscle cells. selleckchem.com

Research indicates that pitavastatin can improve cardiac function, and this is associated with its ability to modulate endothelial nitric oxide synthase (eNOS). rndsystems.com eNOS is an enzyme that produces nitric oxide (NO), a key molecule in maintaining vascular health. NO helps to relax blood vessels, inhibit platelet aggregation, and reduce inflammation. The activation of eNOS by pitavastatin contributes to its positive effects on the cardiovascular system.

Pitavastatin has demonstrated anti-inflammatory properties in cell culture studies. medchemexpress.com The inhibition of HMG-CoA reductase leads to a reduction in the synthesis of isoprenoids, which are important for the function of various pro-inflammatory signaling molecules. By depleting these isoprenoids, pitavastatin can interfere with inflammatory pathways. These anti-inflammatory effects are part of the broader pleiotropic effects of statins that contribute to their therapeutic benefits in cardiovascular diseases. selleckchem.com

Antioxidant Mechanisms of Pitavastatin (Calcium Salt) at the Cellular Level

Pitavastatin exerts notable antioxidant effects at the cellular level, contributing to its vasculoprotective properties beyond lipid-lowering. drugbank.com These mechanisms primarily involve the modulation of enzymatic systems responsible for producing and scavenging reactive oxygen species (ROS).

One of the key mechanisms is the inhibition of NADPH oxidase, a major source of superoxide (B77818) anions in vascular cells. nih.govahajournals.org Pitavastatin has been shown to inhibit the activity of NADPH oxidase, thereby reducing the production of ROS. nih.gov For instance, in a rat model of insulin (B600854) resistance, pitavastatin therapy was found to reduce vasoconstriction by inhibiting NADPH oxidase activity. nih.gov Furthermore, studies have demonstrated that atorvastatin (B1662188), another statin, downregulates the mRNA expression of the NADPH oxidase subunit nox1 and inhibits the membrane translocation of rac1 GTPase, a crucial component for activating NADPH oxidase. ahajournals.org These effects on NADPH oxidase are linked to the inhibition of the mevalonate (B85504) pathway. ahajournals.org

Pitavastatin also influences the production of nitric oxide (NO), a key molecule in maintaining endothelial function. It increases the production of endothelial nitric oxide synthase (eNOS). nih.gov This leads to increased NO bioavailability, which has vasodilatory and anti-atherosclerotic effects. nih.gov Moreover, pitavastatin can inhibit the formation of reactive oxygen species and increase plasma concentrations of urocortin, which is produced in endothelial cells and has antioxidant properties. nih.gov

Research in hypercholesterolemic rabbits and genetically obese rats has confirmed that pitavastatin reduces oxidative stress, as evidenced by decreased levels of reactive oxygen species and NADPH oxidase activity. nih.gov In patients with type 2 diabetes, treatment with pitavastatin led to decreased measures of oxidative stress. nih.gov

Anti-apoptotic and Anti-cancer Mechanisms of Pitavastatin (Calcium Salt) (Cellular/Molecular)

Pitavastatin exhibits complex and context-dependent effects on apoptosis, demonstrating pro-apoptotic activity in cancer cells while potentially having anti-apoptotic effects in other cell types. This dual functionality underscores its therapeutic potential in oncology.

Pro-apoptotic Mechanisms in Cancer Cells:

In various cancer cell lines, pitavastatin has been shown to induce apoptosis through multiple molecular pathways. mdpi.comspandidos-publications.comhu.edu.jo A primary mechanism involves the intrinsic apoptotic pathway, characterized by changes in the B-cell lymphoma 2 (Bcl-2) family of proteins. Pitavastatin treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. mdpi.comspandidos-publications.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. spandidos-publications.com

The release of cytochrome c triggers the activation of the caspase cascade. Specifically, pitavastatin has been shown to activate caspase-9, the initiator caspase of the intrinsic pathway, and subsequently, the executioner caspases, caspase-3 and caspase-7. spandidos-publications.comhu.edu.jo Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical features of apoptosis. mdpi.comresearchgate.net

Furthermore, pitavastatin can induce cell cycle arrest, often at the G1 or G2/M phase, which can precede apoptosis. mdpi.comspandidos-publications.com This cell cycle arrest is associated with the upregulation of cell cycle inhibitors like p21 and p27KIP1. mdpi.comhu.edu.jo The induction of p53 has also been observed, which can, in turn, promote apoptosis and cell cycle arrest. hu.edu.jo

Pitavastatin's anticancer effects are also mediated through the inhibition of key survival signaling pathways, such as the PI3K/AKT and MAPK (JNK, p38, and ERK1/2) pathways. mdpi.comnih.gov By suppressing these pathways, pitavastatin can inhibit cancer cell proliferation, migration, and survival. mdpi.com

Table 1: Pro-apoptotic Effects of Pitavastatin in Cancer Cells

Cell Line Concentration (µM) Observed Effects
Ca Ski, HeLa, C-33 A (Cervical Cancer) 5 and 10 Increased nuclear condensation and fragmentation, increased percentage of apoptotic cells, activation of PARP, Bax, and cleaved caspase-3, inactivation of Bcl-2, increased mitochondrial membrane depolarization. mdpi.com
A375, WM115 (Melanoma) Not specified Synergistic cell death with dacarbazine, G1 cell cycle arrest, diminished Bcl-2 protein levels, increased cytosolic cytochrome c, and active caspase-9 and caspase-3 levels. spandidos-publications.com

Anti-apoptotic Mechanisms:

In non-cancerous cells, particularly in the context of cardiovascular disease, the pleiotropic effects of statins can be anti-apoptotic. By improving endothelial function, reducing oxidative stress, and exerting anti-inflammatory effects, pitavastatin can help protect vascular cells from apoptosis, a key process in the development of atherosclerosis. However, the direct anti-apoptotic molecular mechanisms in non-cancerous cells are less extensively characterized compared to its pro-apoptotic effects in cancer.

Receptor and Transporter Interactions of Pitavastatin (Calcium Salt)

The pharmacokinetics and cellular disposition of pitavastatin are significantly influenced by its interactions with various drug transporters, particularly the Organic Anion Transporting Polypeptides (OATPs). pharmacytimes.com

Organic Anion Transporting Polypeptide (OATP) Interactions with Pitavastatin (Calcium Salt) (Mechanistic)

Pitavastatin is a substrate for several OATP transporters, which are primarily expressed on the sinusoidal membrane of hepatocytes and mediate the uptake of drugs and endogenous compounds from the blood into the liver. pharmacytimes.comnih.govnatap.org This active transport is a critical step for its therapeutic action, as the liver is the primary site of cholesterol synthesis and statin activity. drugbank.com

The key OATPs involved in the hepatic uptake of pitavastatin are OATP1B1, OATP1B3, and OATP2B1. nih.gov In vitro studies have confirmed that pitavastatin is transported by these polypeptides. nih.gov The interaction with OATP1B1 is particularly significant and has been extensively studied. nih.gov Genetic polymorphisms in the SLCO1B1 gene, which encodes OATP1B1, can markedly affect the pharmacokinetics of pitavastatin.

The mechanism of interaction involves the binding of pitavastatin to the transporter protein, followed by its translocation across the cell membrane into the hepatocyte. This process is saturable and can be inhibited by other drugs that are also substrates or inhibitors of OATPs, leading to potential drug-drug interactions. nih.govresearchgate.net For example, the potent OATP1B inhibitor rifampicin (B610482) significantly increases the plasma concentration of pitavastatin by blocking its hepatic uptake. nih.gov

Table 2: In Vitro Inhibition of Pitavastatin and Rosuvastatin Uptake by Rifampicin

System IC50 (µM) for Pitavastatin IC50 (µM) for Rosuvastatin
Human Hepatocytes 1.2–2.2 1.2–2.2
OATP1B1-transfected cells 1.1–1.6 1.1–1.6
OATP1B3-transfected cells 0.3–0.5 0.3–0.5

Data from a study comparing the inhibitory effect of rifampicin on the uptake of pitavastatin and rosuvastatin. nih.gov

Other Membrane Transporter Binding Studies of Pitavastatin (Calcium Salt)

Besides OATPs, pitavastatin has been investigated for its interaction with other membrane transporters, although its affinity for these is generally lower or less clinically significant compared to OATPs.

Studies have shown that pitavastatin has low or minimal activity with the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp, also known as MDR1). nih.gov Similarly, transport activity in vesicles containing Multidrug Resistance-associated Protein 2 (MRP2) was either not observed or too low to be reliably determined. nih.gov While some reports suggest pitavastatin may be a substrate for NTCP, MDR1 P-gp, and MRP2 in certain experimental systems, its primary and most clinically relevant interactions are with the OATP family of transporters. nih.gov

In HepG2 cells, a human liver cancer cell line, pitavastatin was found to increase the mRNA expression of the ATP-binding cassette transporter ABCA1, which is involved in cholesterol efflux. natap.orgmedscape.com This effect was dependent on the inhibition of HMG-CoA reductase. medscape.com

Cellular Uptake and Intracellular Distribution of Pitavastatin (Calcium Salt)

Mechanisms of Cellular Permeation for Pitavastatin (Calcium Salt)

The cellular entry of pitavastatin is a multifaceted process involving both passive diffusion and active transport, with the latter being predominant in hepatocytes.

As a lipophilic molecule, pitavastatin can passively diffuse across the plasma membrane into cells. researchgate.net However, its efficient uptake into the liver, the primary target organ, is largely mediated by active transport systems. natap.org The main active transporters responsible for the hepatic uptake of pitavastatin are members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3, and to a lesser extent, OATP2B1. pharmacytimes.comnih.gov This transporter-mediated uptake is crucial for achieving therapeutic concentrations of the drug within hepatocytes. pharmacytimes.com

Once inside the cell, the distribution of pitavastatin is not uniform. Studies using nanoparticle-mediated delivery systems have provided insights into its intracellular localization. For instance, pitavastatin-loaded nanoparticles have been shown to be taken up by endothelial progenitor cells and macrophages. spandidos-publications.comresearchgate.net In human umbilical vein endothelial cells (HUVECs), the uptake of nanoparticles was found to be partially mediated by clathrin-mediated endocytosis. ahajournals.org This suggests that endocytic pathways can also contribute to the cellular uptake of pitavastatin, particularly when formulated in drug delivery systems. ahajournals.org

The intracellular distribution appears to involve localization within the cytoplasm. researchgate.net The lipophilicity of pitavastatin facilitates its entry into cells and may contribute to a longer half-life within the cell, potentially enhancing its therapeutic effects. researchgate.net

Subcellular Localization Studies of Pitavastatin (Calcium Salt)

The therapeutic efficacy of pitavastatin is intrinsically linked to its accumulation and localization within specific cells and subcellular compartments. Research has primarily focused on the liver, the principal site of cholesterol synthesis and the primary target for HMG-CoA reductase inhibitors. drugbank.comnih.gov The selective distribution of pitavastatin to hepatocytes is a key feature, governed by a sophisticated interplay of transporter proteins on the cell membrane that mediate its uptake and efflux. nih.govhelsinki.fi

Studies in rat hepatocytes revealed that the uptake of pitavastatin is a carrier-mediated process. nih.gov This process is largely independent of sodium ions and involves an energy-dependent system. nih.gov The primary localization of pitavastatin's action is the liver, where it competitively inhibits HMG-CoA reductase. drugbank.comnih.gov This inhibition reduces the hepatic cholesterol pool, which in turn stimulates the upregulation of low-density lipoprotein (LDL) receptors on the hepatocyte surface, enhancing the clearance of LDL-cholesterol from circulation. drugbank.comnih.gov

The entry of pitavastatin into human hepatocytes is predominantly managed by specific solute carrier (SLC) transporters located on the sinusoidal membrane (the cell surface facing the blood). helsinki.finih.gov The most significant of these are the organic anion-transporting polypeptides OATP1B1 (encoded by the SLCO1B1 gene and also known as OATP2) and OATP1B3 (encoded by the SLCO1B3 gene and also known as OATP8). capes.gov.brsci-hub.se Research has consistently identified OATP1B1 as the most critical transporter for the hepatic uptake of pitavastatin in humans. nih.govcapes.gov.br While OATP1B3 also contributes, its role is considered secondary to OATP1B1. capes.gov.br Other transporters, such as OATP2B1 and the Na+-taurocholate co-transporting polypeptide (NTCP), are thought to have only a minor role in its hepatic uptake. nih.govsci-hub.se

Once inside the hepatocyte, pitavastatin can be subject to efflux back into the sinusoidal blood or into the bile for elimination. This process is mediated by ATP-binding cassette (ABC) transporters. Efflux transporters identified as handling pitavastatin include the Breast Cancer Resistance Protein (BCRP, or ABCG2) and Multidrug Resistance Protein 2 (MRP2, or ABCC2). helsinki.finih.gov BCRP, in particular, is considered to play a significant role in the biliary excretion of pitavastatin. sci-hub.se

While the liver is the main site of action, the initial absorption occurs in the small intestine. qeios.com Studies using Caco-2 cells, a model for the intestinal epithelium, have shown that the transporter OATP2B1 contributes to pitavastatin uptake. researchgate.net However, the expression of this transporter is significantly lower in the human jejunum compared to the Caco-2 cell line. researchgate.net This suggests that in the human intestine, passive transcellular diffusion is likely the dominant mechanism for pitavastatin absorption, rather than active transport. researchgate.net

In the bloodstream, pitavastatin is extensively bound to plasma proteins, primarily albumin and alpha 1-acid glycoprotein (B1211001), with over 99% of the drug being protein-bound. drugbank.com This high degree of protein binding influences its distribution and availability for uptake into tissues.

Table 1: Transporters Involved in Pitavastatin Subcellular Localization

TransporterGeneLocationFunctionSignificance in Pitavastatin Localization
OATP1B1 (OATP2) SLCO1B1Sinusoidal membrane of hepatocytesInflux (Uptake from blood)Predominant transporter for hepatic uptake. nih.govcapes.gov.br
OATP1B3 (OATP8) SLCO1B3Sinusoidal membrane of hepatocytesInflux (Uptake from blood)Contributes to hepatic uptake, but to a lesser extent than OATP1B1. capes.gov.brsci-hub.se
OATP2B1 SLCO2B1Sinusoidal membrane of hepatocytes; Intestinal epitheliumInflux (Uptake from blood/gut lumen)Minor contribution to hepatic uptake; involved in intestinal absorption. nih.govqeios.comresearchgate.net
NTCP SLC10A1Sinusoidal membrane of hepatocytesInflux (Uptake from blood)Minor contribution to hepatic uptake. sci-hub.se
BCRP ABCG2Canalicular membrane of hepatocytes; Apical membrane of intestinal cellsEfflux (Excretion into bile/gut lumen)Major role in biliary and intestinal efflux. helsinki.fisci-hub.se
MRP2 ABCC2Canalicular membrane of hepatocytesEfflux (Excretion into bile)Contributes to biliary efflux. nih.gov

Table 2: Kinetic Parameters of Pitavastatin Transport

SystemTransporter(s)ParameterValueReference
Rat HepatocytesMultiple transportersKm (Michaelis constant)26.0 µM nih.gov
Rat HepatocytesMultiple transportersVmax (Maximal uptake velocity)3124 pmol/min/mg protein nih.gov
Human Hepatocytes (Cryopreserved)OATP1B1 / OATP1B3Km, u (Unbound Michaelis constant)1.59 µM nih.gov
OATP1B1-expressing HEK293 cellsOATP1B1 (OATP2)Km (Michaelis constant)3.0 µM capes.gov.br
OATP1B3-expressing HEK293 cellsOATP1B3 (OATP8)Km (Michaelis constant)3.3 µM capes.gov.br

Advanced Analytical Methodologies for Pitavastatin Calcium Salt Characterization

Spectroscopic Techniques for Pitavastatin (B1663618) (Calcium Salt) Analysis

Spectroscopic methods are indispensable for the detailed molecular-level investigation of pitavastatin calcium, providing insights into its structure, polymorphic forms, and quantitative measurement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of pitavastatin. It provides detailed information about the arrangement of atoms within the molecule. Both ¹H and ¹³C NMR are employed to confirm the chemical structure and verify the integrity of stereocenters at C3 and C5. In studies of pitavastatin analogues, NMR spectra recorded at various temperatures have been used to analyze conformational motions, which can be observed through the broadening of resonance lines in the ¹H NMR spectrum. researchgate.net

For analysis, samples are typically dissolved in deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d6) or methanol-d4. researchgate.netnewdrugapprovals.org While specific chemical shifts can vary slightly based on the salt form and experimental conditions, NMR remains a cornerstone for verifying the molecular identity of pitavastatin calcium. The technique is also used to study the interaction of pitavastatin with biological systems, such as lipid membranes. nih.gov

Table 1: Key Spectroscopic Parameters for Pitavastatin Analysis

TechniqueParameterTypical Values / ObservationsApplication
NMR Spectroscopy SolventsDMSO-d6, Methanol-d4, CDCl3Structural confirmation, Conformational analysis researchgate.netnewdrugapprovals.orggoogle.com
Analysis Type¹H NMR, ¹³C NMR, NOESYStructural elucidation, Localization in membranes nih.govgoogle.com

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective method for identifying and quantifying pitavastatin and its metabolites in biological matrices. walshmedicalmedia.comresearchgate.net The metabolism of pitavastatin primarily involves UGT1A3 and UGT2B7, which form pitavastatin glucuronide, and CYP2C9, which leads to 8-hydroxy pitavastatin. fda.gov The glucuronide can subsequently form pitavastatin lactone, a major metabolite. fda.gov

LC-MS/MS methods typically utilize electrospray ionization (ESI) in the positive ion mode, with detection performed via multiple reaction monitoring (MRM). researchgate.netnih.gov This approach ensures high specificity and allows for accurate quantification even at low concentrations. For instance, the transition of the protonated molecular ion to a specific product ion is monitored for both the parent drug and its metabolites.

Table 2: Major Metabolites of Pitavastatin and their MS Detection

MetaboliteMetabolic PathwayMass Transition (m/z)Reference
Pitavastatin (Parent)-421.9 → 290.1 or 422.2 → 290.3 researchgate.netnih.gov
Pitavastatin LactoneFormed from pitavastatin glucuronide404.2 → 290.3 nih.gov
8-hydroxy pitavastatinOxidative metabolism via CYP2C9Not specified in results fda.gov
Dihydroxy pitavastatinMinor oxidative metaboliteNot specified in results fda.gov
Pitavastatin glucuronideMetabolism via UGT1A3 and 2B7Not specified in results fda.gov

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are critical for the characterization and differentiation of various polymorphic forms of pitavastatin calcium. google.comgoogle.com Polymorphs are different crystalline structures of the same compound, which can affect physical properties like stability and solubility.

Each polymorphic form exhibits a unique vibrational spectrum, acting as a fingerprint. For example, the polymorphic Form K of pitavastatin calcium has been characterized by specific absorption bands in its FTIR and Raman spectra. google.comgoogle.com FTIR analysis is often performed on samples prepared as potassium bromide (KBr) disks. google.comgoogle.com These techniques are essential tools in solid-state analysis during pharmaceutical development. ldorganisation.com

Table 3: Vibrational Spectroscopy Data for Pitavastatin Calcium Polymorph Form K

TechniqueCharacteristic Peaks (cm⁻¹)Reference
FTIR Spectroscopy 3210, 2944, 1603, 1559, 1513, 1489, 1442, 1409, 1219, 1157, 1092, 1065, 971, 857, 834, 762 google.comgoogle.com
Raman Spectroscopy 232, 316, 413, 544, 733, 836, 962, 972, 1442, 1648 google.comgoogle.com

UV-Visible (UV-Vis) spectrophotometry and fluorescence spectroscopy are widely used for the quantitative determination of pitavastatin calcium in bulk and pharmaceutical formulations. wjpps.comresearchgate.net UV spectrophotometric methods are simple and rapid, typically based on measuring the absorbance at the maximum absorption wavelength (λmax) of the drug. wjpps.com The λmax for pitavastatin calcium is observed around 245 nm to 250 nm, depending on the solvent used. researchgate.netresearchgate.net

Pitavastatin possesses native fluorescence due to its extended conjugated quinoline (B57606) ring system, which allows for the development of highly sensitive and selective spectrofluorometric methods. researchgate.netcu.edu.eg The fluorescence intensity can be measured at an emission wavelength (λem) of approximately 373-418 nm after excitation (λex) at around 245-252 nm. researchgate.netcu.edu.eg The quantum yield and thus sensitivity can be significantly enhanced by using micellar media, such as sodium dodecyl sulfate (B86663) (SDS). cu.edu.eg

Table 4: Optical Spectroscopy Parameters for Pitavastatin Calcium Analysis

TechniqueParameterValueReference
UV Spectrophotometry λmax~245 - 250 nm researchgate.netresearchgate.net
Linearity Range2-10 µg/ml wjpps.com
Fluorescence Spectroscopy λex~245 - 260 nm researchgate.netcu.edu.eg
λem~373 - 418 nm researchgate.netcu.edu.eg
EnhancerSodium Dodecyl Sulfate (SDS) cu.edu.eg

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Pitavastatin (Calcium Salt) Polymorphs

Chromatographic Separations of Pitavastatin (Calcium Salt) and Related Substances

Chromatographic techniques, especially HPLC, are the gold standard for separating and quantifying pitavastatin calcium from its impurities and related substances, ensuring the quality and purity of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the most extensively used method for assessing the purity of pitavastatin calcium and for the determination of related substances, including process impurities and degradation products. Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. walshmedicalmedia.comresearchgate.net

The development of a robust HPLC method involves optimizing several parameters to achieve good separation and peak shape. japsonline.com These parameters include the stationary phase (column), mobile phase composition, flow rate, and detector settings. Methods are validated according to ICH guidelines to ensure they are accurate, precise, specific, and sensitive. walshmedicalmedia.comjapsonline.com

Table 5: Examples of HPLC Methods for Pitavastatin Calcium Purity Assessment

ColumnMobile PhaseFlow Rate (ml/min)Detection (UV)Reference
Ascentis Express C8 (150 x 4.6 mm, 2.7 µm)Gradient of Acetonitrile and 0.02M NH₄COOCH₃ (pH 3.8)1.0245 nm google.com
Phenomenex C18 (250 x 4.6 mm, 5 µm)Isocratic: 0.5% Acetic acid: Acetonitrile (35:65, v/v)1.0245 nm walshmedicalmedia.comresearchgate.net
Not SpecifiedIsocratic: Acetonitrile-water (pH 3.0)-tetrahydrofuran (43:55:02, v/v/v)1.0249 nm researchgate.netjapsonline.com
Phenomenex Luna C18 (250 mm, 4.6 mm, 5 µm)Isocratic: Acetonitrile-water-triethylamine (80:19.8:0.2, v/v/v), pH 3.51.5Not Specified walshmedicalmedia.comresearchgate.net

Gas Chromatography (GC) Applications in Pitavastatin (Calcium Salt) Synthesis Impurity Profiling

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful tool for the detection and quantification of volatile and semi-volatile impurities that may be present in pharmaceutical starting materials and intermediates. thermofisher.com The impurity profile of a drug substance is a critical quality attribute, with regulatory bodies like the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandating rigorous control of impurities. thermofisher.com

In the synthesis of Pitavastatin, various organic solvents and reagents are used, which can lead to the formation of process-related impurities. These are byproducts that can arise from incomplete reactions or side reactions during the manufacturing process. GC-MS is particularly useful for identifying and quantifying residual solvents and other volatile organic impurities that may be present in the Pitavastatin (calcium salt) API. The high resolution and accurate mass measurement capabilities of modern GC-MS systems, such as those utilizing Orbitrap technology, allow for the confident identification and structural characterization of these trace-level impurities. thermofisher.com

Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, heat, and oxidation, are also conducted to identify potential degradation products. While many degradation products of Pitavastatin are non-volatile and analyzed by liquid chromatography, GC-MS can be employed to detect any volatile degradants that may form.

Chiral Chromatography for Enantiomeric Purity Determination of Pitavastatin (Calcium Salt)

Pitavastatin possesses two chiral centers in its structure, meaning it can exist as four possible stereoisomers. google.com The desired therapeutic activity resides in the (3R, 5S)-enantiomer. The other enantiomers are considered impurities and their levels must be strictly controlled. google.comchromatographyonline.com Chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the primary technique for separating and quantifying the enantiomers of Pitavastatin. chromatographyonline.comingentaconnect.com

Several chiral HPLC methods have been developed for the enantiomeric purity determination of Pitavastatin (calcium salt). These methods often utilize polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209). For instance, an amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALPAK-AD) has been shown to effectively separate the four stereoisomers of Pitavastatin. google.com Another method employed an α-acid glycoprotein (B1211001) column as the chiral stationary phase. ingentaconnect.com

The mobile phase composition is a critical parameter in achieving optimal separation. Typically, a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or 2-propanol, often with an acidic additive like trifluoroacetic acid, is used in normal-phase chromatography. google.comrasayanjournal.co.in The selection of the appropriate CSP and mobile phase allows for the baseline separation of the desired enantiomer from its undesired counterparts, enabling accurate quantification. google.comingentaconnect.com

Table 1: Example of Chiral HPLC Method Parameters for Pitavastatin Enantiomeric Purity

ParameterCondition
Column CHIRALPAK-AD (250mm x 4.6mm)
Mobile Phase n-hexane: ethanol (containing 1.0% trifluoroacetic acid) = 92:8
Column Temperature 40 °C
Detection Wavelength Not Specified
Sample Solvent Ethylene glycol dimethyl ether

This table is a representative example based on described methodologies. google.com Specific conditions may vary.

Electrophoretic Techniques for Pitavastatin (Calcium Salt) Analysis

Electrophoretic techniques offer an alternative approach for the analysis of charged species like Pitavastatin. These methods separate molecules based on their differential migration in an electric field.

Capillary Electrophoresis (CE) for Pitavastatin (Calcium Salt) Analysis

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), has been successfully applied to the chiral separation of Pitavastatin calcium enantiomers. ebi.ac.uknih.gov This technique provides a rapid and efficient means of analysis with high resolution.

In a reported CZE method, various parameters were optimized to achieve the separation, including the running voltage, the composition and pH of the running buffer, and the type of additives. ebi.ac.uknih.gov The use of a chiral selector, such as a cyclodextrin (B1172386) derivative, is essential for enantiomeric resolution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been used as a chiral selector in the running buffer. ebi.ac.uknih.gov The addition of sodium dodecylsulphate (SDS) to the buffer can further enhance the separation. ebi.ac.uknih.gov Under optimized conditions, baseline separation of the pitavastatin calcium enantiomers can be achieved with high resolution. ebi.ac.uknih.gov

Table 2: Optimized Conditions for Chiral Separation of Pitavastatin by CZE

ParameterCondition
Capillary 53 cm (45 cm effective length, 50 µm i.d.)
Running Buffer 80 mmol/L Tris-HCl, pH 3.20
Additives 50 mmol/L HP-β-CD and 5 mmol/L SDS
Applied Voltage 18 kV
Column Temperature 23 °C
Injection 2 s at a height of 17 cm
Resolution 2.17

This table is based on published research findings. ebi.ac.uknih.gov

Thermal Analysis of Pitavastatin (Calcium Salt)

Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical compounds. They provide information on phase transitions, thermal stability, and the presence of solvates or hydrates.

Differential Scanning Calorimetry (DSC) for Pitavastatin (Calcium Salt) Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and characterize thermal events such as melting, crystallization, and solid-solid phase transitions.

The DSC thermogram of Pitavastatin (calcium salt) can exhibit endothermic peaks corresponding to its melting point. The presence of a single, sharp endothermic peak is often indicative of the purity of the crystalline form. ymerdigital.comimpactfactor.org For example, one study reported a sharp endothermic peak at 137.87°C for a sample of Pitavastatin. ymerdigital.com Another study observed a peak at 134.5°C, which was close to the literature melting point range, suggesting the purity of the sample. impactfactor.org Different polymorphic forms of Pitavastatin calcium will exhibit different DSC profiles. For instance, a polymorphic form designated as "Form K" shows an endothermic peak with an onset temperature of 249°C and a peak temperature of about 257°C, which is associated with melting with decomposition. googleapis.comgoogle.com The DSC thermogram of a solid self-microemulsifying drug delivery system (SMEDDS) of pitavastatin did not show the characteristic endothermic peak of the drug, indicating that the drug was in a dissolved or amorphous state within the formulation. ijpsdronline.com

Thermogravimetric Analysis (TGA) for Pitavastatin (Calcium Salt) Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability of a compound and to quantify the amount of volatile components, such as water or residual solvents.

TGA of Pitavastatin (calcium salt) can reveal weight loss steps corresponding to the evaporation of water or the decomposition of the molecule. googleapis.com For a specific polymorphic form (Form K), the TGA curve showed a weight loss attributed to water evaporation. googleapis.com In another study, a new crystalline form of pitavastatin hemicalcium salt exhibited a thermal weight loss of about 2-5% when heated from room temperature to 150°C, indicating a water content in that range. google.com TGA is also used to assess the thermal stability of formulations containing Pitavastatin. nih.gov

Computational and Theoretical Studies of Pitavastatin Calcium Salt

Molecular Docking and Dynamics Simulations of Pitavastatin (B1663618) (Calcium Salt)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the therapeutic action of drugs at a molecular level. For Pitavastatin, these studies provide critical insights into its interaction with its biological target and its behavior in a physiological environment.

Pitavastatin exerts its lipid-lowering effect by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is the rate-limiting step in cholesterol biosynthesis. nih.govajrconline.org Molecular docking simulations have been employed to elucidate the specific interactions between Pitavastatin and the active site of HMG-CoA reductase.

These simulations reveal that Pitavastatin binds effectively to the enzyme's active site. nih.gov The characteristic structure of Pitavastatin, which includes a unique cyclopropyl (B3062369) group, contributes to a more effective inhibition of the HMG-CoA reductase enzyme compared to some other statins. researchgate.net The binding affinity is quantified by the binding energy (ΔG), with studies reporting a ΔG of -8.24 kcal/mol for Pitavastatin, indicating a strong and favorable interaction. nih.gov

The stability of the Pitavastatin-HMG-CoA reductase complex is maintained by a network of interactions with key amino acid residues in the enzyme's catalytic domain. Hydrogen bonds play a crucial role in anchoring the drug within the active site. Key residues involved in hydrogen bonding with Pitavastatin include ASN755, ASP690, GLU559, LYS735, LYS691, and SER684. nih.gov Statins in their active hydroxy acid form, such as Pitavastatin, are predicted to have higher pharmacological activity due to their structural similarity to the native substrate, HMG-CoA. nih.gov The flexibility of the enzyme is also a key factor; statins exploit the conformational adaptability of HMG-CoA reductase to create a deep, hydrophobic binding pocket that accommodates the drug molecule. biorxiv.org

ParameterValue/ResiduesSignificanceReference
Binding Energy (ΔG)-8.24 kcal/molIndicates high binding affinity to HMG-CoA reductase. nih.gov
Inhibition Constant (Ki)2.11 µMRepresents the concentration needed to produce half-maximum inhibition. nih.gov
Key Interacting Amino Acid ResiduesASN755, ASP690, GLU559, LYS735, LYS691, SER684Form crucial hydrogen bonds that stabilize the drug-enzyme complex. nih.gov
Important Structural FeatureCyclopropyl GroupContributes to a more effective inhibition of the HMG-CoA reductase enzyme. researchgate.net

The three-dimensional shape, or conformation, of a drug molecule is critical to its biological activity. Conformational analysis of Pitavastatin using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and ab initio calculations has shown that its Z-isomeric analogues are conformationally flexible in solution. researchgate.net

These studies reveal that Z-isomeric Pitavastatin analogues exist as a pair of interconverting rotamers (conformational isomers that differ by rotation about a single bond). researchgate.net The energy difference between these two rotamers is quite small, with Gibbs free energies (ΔG) reported to be between 0.12 and 0.25 kcal/mol. researchgate.net This low energy difference suggests that both conformations can coexist in solution at room temperature. The rotational energy barriers separating these rotamers are in the range of 15.0 to 15.9 kcal/mol. researchgate.net The analysis further indicates that rotation around the C5'–C7 single bond is the key motion responsible for the existence of these atropisomers. researchgate.net This inherent flexibility may be important for its ability to adapt and bind effectively to the active site of its target enzyme. researchgate.netnih.gov

Conformational ParameterFindingReference
Conformational StateExists as a pair of interconverting rotamers in solution. researchgate.net
Gibbs Free Energy Difference (between rotamers)0.12 - 0.25 kcal/mol researchgate.net
Rotational Energy Barrier15.0 - 15.9 kcal/mol researchgate.net
Key Rotational BondC5'–C7 single bond researchgate.net

Protein-Ligand Interactions of Pitavastatin (Calcium Salt) with HMG-CoA Reductase

Quantum Chemical Calculations for Pitavastatin (Calcium Salt)

Quantum chemical calculations provide a deeper understanding of a molecule's properties based on its electronic structure. These theoretical methods are used to predict reactivity, spectroscopic characteristics, and other molecular-level behaviors.

Quantum chemical studies have been performed to investigate the antioxidant potential of Pitavastatin and its hydroxylated metabolites. chemrxiv.orgresearchgate.net These studies calculate thermodynamic descriptors related to the primary mechanisms of antioxidant activity: hydrogen atom transfer (HAT), stepwise electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). chemrxiv.orgresearchgate.net

The key descriptors calculated include bond dissociation enthalpy (BDE), adiabatic ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron transfer enthalpy (ETE). chemrxiv.orgresearchgate.net The calculations, performed using methods like GAUSSIAN 16, indicate that the hydroxylated metabolites of Pitavastatin, both on the quinoline (B57606) core and the fluorophenyl ring, possess superior antioxidant properties compared to the parent Pitavastatin molecule. chemrxiv.orgresearchgate.net These findings are theoretical predictions that can stimulate further experimental investigation into the pleiotropic effects of Pitavastatin. chemrxiv.orgresearchgate.net

Antioxidant MechanismAssociated Thermodynamic DescriptorsReference
Hydrogen Atom Transfer (HAT)Bond Dissociation Enthalpy (BDE) chemrxiv.orgresearchgate.net
Stepwise Electron Transfer Proton Transfer (SETPT)Adiabatic Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) chemrxiv.orgresearchgate.net
Sequential Proton Loss Electron Transfer (SPLET)Proton Affinity (PA), Electron Transfer Enthalpy (ETE) chemrxiv.orgresearchgate.net

Computational methods can predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the chemical structure. Experimental analysis of Pitavastatin calcium using UV spectrophotometry shows an absorption maximum (λmax) at approximately 245 nm in pH 6.8 phosphate (B84403) buffer and 250 nm in 0.1N HCl. researchgate.net Another study found the λmax to be 249.5 nm in 0.1N HCl. ajrconline.org

Fourier-transform infrared spectroscopy (FTIR) has been used to confirm the presence of key functional groups in the Pitavastatin calcium molecule, ensuring the purity of the compound. researchgate.netnih.gov Theoretical calculations of these spectra can be correlated with such experimental results to provide a comprehensive understanding of the molecule's vibrational modes and electronic transitions. For instance, computational studies have been combined with spectroscopic data to determine the absolute configurations of photoproducts of Pitavastatin. sci-hub.se

Spectroscopic TechniqueObserved PropertySolvent/MediumReference
UV Spectrophotometryλmax at 245 nmpH 6.8 Phosphate Buffer researchgate.net
UV Spectrophotometryλmax at 250 nm0.1N HCl researchgate.net
UV Spectrophotometryλmax at 249.5 nm0.1N HCl ajrconline.org
FTIR SpectroscopyConfirms presence of characteristic functional groupsSolid State (e.g., KBr pellet) researchgate.netnih.gov

Electronic Structure and Reactivity of Pitavastatin (Calcium Salt)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pitavastatin (Calcium Salt) Analogs (Mechanism-based)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug design to find correlations between the chemical structures of compounds and their biological activities. frontiersin.org For HMG-CoA reductase inhibitors like Pitavastatin, QSAR models are developed to predict the inhibitory potency of new, unsynthesized analogs. researchgate.net

The process involves several steps. First, a dataset of molecules with known inhibitory activities against HMG-CoA reductase is collected. frontiersin.org Then, various molecular descriptors (representing physicochemical properties, topology, and 3D structure) are calculated for each molecule. frontiersin.orgmdpi.com Using machine learning algorithms, such as multiple linear regression or support vector machines, a mathematical model is built that correlates these descriptors with the biological activity (e.g., IC50 values). frontiersin.orgresearchgate.net

These models, once validated, can be used to virtually screen large libraries of chemical compounds to identify novel potential inhibitors. frontiersin.org For statins, QSAR models can help in understanding which structural features—such as hydrophobicity, specific functional groups, or electronic properties—are most important for potent HMG-CoA reductase inhibition. researchgate.net This knowledge allows for the rational design of new Pitavastatin analogs with potentially improved efficacy or modified properties. researchgate.net

QSAR Modeling ComponentDescriptionPurpose in Statin Analog DesignReference
DatasetA collection of compounds (analogs) with experimentally measured HMG-CoA reductase inhibitory activity (e.g., IC50).To train and validate the predictive model. frontiersin.org
Molecular DescriptorsNumerical values that encode the chemical structure and properties of a molecule (e.g., ALogP, molecular weight, electronic properties).To quantify the structural features that influence biological activity. researchgate.netmdpi.com
Statistical AlgorithmMachine learning methods (e.g., Multiple Linear Regression, Support Vector Machines) used to create the mathematical equation linking descriptors to activity.To build the predictive model. frontiersin.orgresearchgate.net
Model ValidationStatistical assessment of the model's accuracy and predictive power using internal (cross-validation) and external test sets.To ensure the model is robust and not overfitted. researchgate.netplos.org
ApplicationPredicting the activity of novel, untested compounds.To accelerate the discovery of new, potent HMG-CoA reductase inhibitors and prioritize synthesis efforts. frontiersin.orgresearchgate.net

Descriptor Selection and Model Validation in Pitavastatin (Calcium Salt) QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a group of compounds and their biological activity. wikipedia.orgnih.gov While specific QSAR models exclusively for pitavastatin are not extensively detailed in isolation, comprehensive models for the broader class of HMG-CoA reductase inhibitors, which include pitavastatin, have been developed. mdpi.compreprints.org These studies provide a framework for understanding how descriptor selection and model validation would be approached for pitavastatin.

The development of a robust QSAR model begins with the careful selection of molecular descriptors. jocpr.com These are numerical values that quantify different aspects of a molecule's physicochemical properties. For HMG-CoA reductase inhibitors, a variety of descriptor types are used, ranging from 2D representations, which are useful for large datasets, to more complex 3D descriptors. mdpi.comnih.gov Feature selection methods, such as the Boruta algorithm, are employed to identify the most relevant descriptors that explain the inhibition of HMG-CoA reductase. researchgate.net

Model validation is a critical step to ensure that the developed QSAR model is accurate, robust, and predictive. derpharmachemica.com A primary validation method used in modeling HMG-CoA reductase inhibitors is nested cross-validation, which provides a reliable estimation of the model's performance and helps prevent overfitting. mdpi.comnih.gov The quality of these models is assessed using several statistical metrics. researchgate.netnih.gov Key validation parameters include the coefficient of determination (R²) and the concordance correlation coefficient (CCC). mdpi.comresearchgate.netnih.gov For a model to be considered high-performing, it typically needs to meet thresholds such as an R² value of ≥ 0.70 or a CCC value of ≥ 0.85. mdpi.comresearchgate.netnih.gov These rigorous validation processes ensure the model can be reliably used to predict the activity of new, untested compounds. jocpr.com

Modeling AspectDescriptionExamples/Metrics
Descriptor TypesNumerical representations of molecular properties used to build the model.2D descriptors, 3D descriptors, MACCS molecular fingerprints. mdpi.compreprints.org
Feature SelectionAlgorithms used to select the most relevant descriptors for predicting biological activity.Boruta algorithm, "gaselect," "jmim," "cmim". researchgate.net
Validation MethodsTechniques to assess the model's performance and predictive power.Nested cross-validation, internal validation, external validation. mdpi.comderpharmachemica.com
Performance MetricsStatistical values used to quantify the accuracy and reliability of the model.Coefficient of determination (R² ≥ 0.70), Concordance Correlation Coefficient (CCC ≥ 0.85). mdpi.comresearchgate.netnih.gov

Prediction of Binding Affinities for Pitavastatin (Calcium Salt) Derivatives

Computational methods are crucial for predicting how strongly a molecule, such as a pitavastatin derivative, will bind to its target protein. These predictions help in prioritizing which compounds to synthesize and test in the lab. Molecular docking and quantum chemical calculations are two primary approaches used for this purpose.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov These simulations yield a docking score, which is an estimate of the binding affinity, typically in kcal/mol. For instance, in a computational study against SARS-CoV-2 proteins, pitavastatin demonstrated a strong binding affinity for the wild-type Spike protein, with a docking score of -8.9 kcal/mol. researchgate.net More advanced methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to refine these binding affinity predictions. nm-aist.ac.tz Studies using MM-PBSA have shown that the stability of the pitavastatin-protein complex is significantly influenced by electrostatic and van der Waals forces. nm-aist.ac.tz

Quantum chemical calculations provide deep insights into the electronic properties of molecules, which are fundamental to their reactivity and interaction capabilities. researchgate.netchemrxiv.org Such studies have been performed on pitavastatin and its hydroxylated derivatives. researchgate.netchemrxiv.org These derivatives include those where a hydroxyl group is added to the quinoline core (Q-hydroxylated) or the fluorophenyl ring (F-hydroxylated). researchgate.net The calculations focus on thermodynamic descriptors such as Bond Dissociation Enthalpy (BDE), Adiabatic Ionization Potential (IP), and Proton Affinity (PA). researchgate.netchemrxiv.org These descriptors help in understanding the antioxidant properties and reactivity of the derivatives, which can influence their biological activity. researchgate.netdntb.gov.uabiorxiv.org Theoretical calculations have predicted that both Q- and F-hydroxylated metabolites possess superior antioxidant properties compared to the parent pitavastatin molecule. researchgate.netchemrxiv.org

CompoundMethodTargetPredicted Value/Finding
PitavastatinMolecular DockingSARS-CoV-2 Spike Protein (Wild-Type)-8.9 kcal/mol (Docking Score). researchgate.net
PitavastatinMolecular DockingSARS-CoV-2 Spike Protein (Alpha Variant)-7.56 kcal/mol (Docking Score). researchgate.net
PitavastatinMM-PBSAHsp90Thermodynamically stable complex; electrostatic interactions are key contributors. nm-aist.ac.tz
Hydroxylated Pitavastatin DerivativesQuantum Chemical CalculationsN/A (Intrinsic Property)Calculated thermodynamic descriptors (BDE, IP, PA) suggest superior antioxidant properties to parent pitavastatin. researchgate.netchemrxiv.org

Advanced Formulation Science and Novel Drug Delivery Systems for Pitavastatin Calcium Salt Excluding Dosage

Nanoparticle-Based Delivery Systems for Pitavastatin (B1663618) (Calcium Salt)

Nanoparticle-based delivery systems are a significant area of research for improving the therapeutic profile of pitavastatin calcium. These systems can enhance solubility, protect the drug from degradation, and facilitate targeted delivery. researchgate.netmims.com

Polymeric Nanoparticles for Pitavastatin (Calcium Salt) Encapsulation

Polymeric nanoparticles serve as effective carriers for pitavastatin, offering advantages such as biocompatibility, biodegradability, and the ability for high drug loading. iipseries.org The drug can be encapsulated within the polymer matrix or adsorbed onto the surface. iipseries.org

One of the most studied polymers for this purpose is poly(lactic-co-glycolic acid) (PLGA). researchgate.netnih.gov Pitavastatin-loaded PLGA nanoparticles have been developed using methods like the emulsion solvent diffusion method. nih.gov These nanoparticles are designed to address the poor aqueous solubility of pitavastatin. researchgate.net Research has shown that pitavastatin can be successfully incorporated into PLGA nanoparticles, with one study reporting a mean particle diameter of 196 nm. nih.gov Another study on pitavastatin-loaded PLGA nanoparticles reported a size of approximately 129.83 nm. researchgate.net

The encapsulation of pitavastatin within polymeric nanoparticles can also be achieved using other polymers. For instance, nanosponges prepared with polymers like Ethyl cellulose (B213188), Polyvinyl alcohol, β-cyclodextrin, Pluronic F68, and Hydroxy Propyl β-cyclodextrin have been investigated for pitavastatin delivery. ijprajournal.com These nanosponges, created using the emulsion solvent diffusion method, have demonstrated high entrapment efficiency, ranging from 78.38% to 95.77%. ijprajournal.com

Table 1: Characteristics of Polymeric Nanoparticles for Pitavastatin (Calcium Salt)

Polymer SystemPreparation MethodParticle Size (nm)Entrapment Efficiency (%)Key Findings
PLGA Nanoparticles Emulsion Solvent Diffusion196 nih.gov12% (drug content) nih.govSuccessfully incorporated pitavastatin. nih.gov
PLGA Nanoparticles Nanoprecipitation-Solvent Displacement129.83 ± 1.72 researchgate.netNot specifiedSuitable for ophthalmic administration to address aqueous solubility issues. researchgate.net
Nanosponges (Ethyl cellulose, PVA, β-cyclodextrin, etc.) Emulsion Solvent Diffusion295.5 - 578.8 ijprajournal.com78.38 - 95.77 ijprajournal.comShowed high entrapment efficiency and controlled release. ijprajournal.com

Lipid Nanoparticles for Pitavastatin (Calcium Salt) Delivery

Lipid nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are another promising approach for delivering pitavastatin. mims.comnih.gov These carriers are composed of biodegradable and biocompatible lipids and can improve the oral bioavailability of lipophilic drugs like pitavastatin. nih.govmdpi.com

NLCs, which are a second generation of lipid nanoparticles, are formulated with a blend of solid and liquid lipids. nih.govmdpi.com This composition creates imperfections in the crystal structure, which can enhance drug loading and minimize drug expulsion during storage. mdpi.com For pitavastatin, NLCs have been developed using a hot homogenization and sonication method. nih.gov In one study, pitavastatin-loaded NLCs were prepared with Ovucire®, Pinus densiflora oil, and Capryol 90®. nih.gov The resulting nanoparticles had sizes ranging from 72 to 120 nm, indicating a stable and uniform distribution. nih.gov

Self-micro emulsifying drug delivery systems (SMEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS) are also lipid-based formulations that have been explored for pitavastatin. mdpi.comresearchgate.netejbps.com These systems are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. researchgate.netejbps.com This in-situ formation of an emulsion facilitates the solubilization and absorption of poorly water-soluble drugs. ejbps.com Studies have shown that SNEDDS can significantly enhance the solubility and bioavailability of pitavastatin. mdpi.comijpsdronline.com For example, an optimized SNEDDS formulation of pitavastatin composed of Capmul PG8, Acrysol K140, and Transcutol P exhibited a droplet size of 24.8 nm and a high drug release of 98.75%. ijpsdronline.com

Table 2: Research Findings on Lipid Nanoparticles for Pitavastatin (Calcium Salt)

Lipid Nanoparticle SystemCompositionParticle/Droplet Size (nm)Key Findings
Nanostructured Lipid Carriers (NLCs) Ovucire®, Pinus densiflora oil, Capryol 90® nih.gov72 - 120 nih.govStable and uniform size distribution. nih.gov
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Oil, surfactant, co-surfactant mdpi.com104 ± 1.50 mdpi.comEnhanced solubility and bioavailability. mdpi.com
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Capmul PG8, Acrysol K140, Transcutol P ijpsdronline.com24.8 ijpsdronline.comSuperior oral bioavailability compared to pure drug suspension. ijpsdronline.com
Liposomes Lecithin, Cholesterol, Chitosan/PEG-6000 banglajol.info3.51 - 4.19 µm banglajol.infoAchieved sustained release and enhanced solubility. banglajol.info

Targeted Nanocarriers for Pitavastatin (Calcium Salt) (Molecular Targeting)

Targeted nanocarriers are designed to deliver drugs to specific cells or tissues, which can increase therapeutic efficacy and reduce off-target effects. This is achieved by functionalizing the surface of the nanoparticles with targeting ligands that bind to specific receptors on the target cells.

While specific research on molecularly targeted nanocarriers for pitavastatin calcium is still emerging, the general principles of nanoparticle-mediated targeted delivery are applicable. For instance, nanoparticles can be engineered to target specific cell types, such as macrophages, which play a role in atherosclerosis. mdpi.com The surface of nanoparticles can be modified to facilitate targeted delivery. core.ac.uk For example, lipid nanoparticles have been investigated for delivering therapeutic agents to adipose tissue. google.com

In the context of glioblastoma treatment, pitavastatin-loaded nanostructured lipid carriers (NLCs) have been developed to improve drug delivery across the blood-brain barrier (BBB). mims.comnih.gov While not an example of molecular targeting in the traditional sense of ligand-receptor binding, this represents a form of passive targeting to the brain by overcoming a physiological barrier. nih.gov

Microencapsulation and Controlled Release Technologies for Pitavastatin (Calcium Salt)

Microencapsulation and controlled release technologies are employed to modulate the release profile of pitavastatin, providing a sustained therapeutic effect over an extended period.

Biodegradable Microspheres for Pitavastatin (Calcium Salt) Release

Biodegradable microspheres are a well-established platform for the controlled release of various drugs. These microspheres are typically made from biocompatible and biodegradable polymers that degrade over time in the body, releasing the encapsulated drug.

While specific studies on pitavastatin-loaded biodegradable microspheres are limited in the provided search results, research on other statins, such as simvastatin (B1681759), provides a relevant framework. For example, simvastatin has been encapsulated in poly(lactic-co-glycolic acid)/hydroxyapatite (PLGA/HAp) microspheres for local, controlled release to enhance bone repair. dovepress.com This approach prevents the first-pass metabolism that orally administered statins undergo. dovepress.com The release of the drug from these microspheres can be sustained over several days. dovepress.com Similar principles could be applied to develop controlled-release microspheres for pitavastatin. Research has also been conducted on injectable calcium phosphate (B84403) foams as a carrier for the sustained release of pitavastatin. researchgate.net

Osmotic Pump Systems for Pitavastatin (Calcium Salt) (Mechanism of release)

Osmotic pump systems are sophisticated drug delivery devices that release drugs at a controlled, zero-order rate. google.comnih.gov The release is driven by osmotic pressure and is independent of physiological factors such as pH and gastrointestinal motility. nih.govajptonline.com

A double-layer osmotic pump controlled-release tablet has been developed for pitavastatin calcium. google.com This system consists of a tablet core with two layers: a drug layer containing pitavastatin and a push layer containing an osmotic agent. google.comnih.govwikipedia.org The entire tablet is coated with a semipermeable membrane that has a small, laser-drilled orifice on the drug layer side. google.comwikipedia.org

The mechanism of release begins when the tablet is in an aqueous environment, such as the gastrointestinal tract. Water enters the tablet through the semipermeable membrane via osmosis. wikipedia.org The water is absorbed by both the drug layer and the push layer. The push layer contains water-swellable polymers and expands in volume as it absorbs water. google.comnih.gov This expansion exerts pressure on the drug layer, pushing the drug formulation out of the orifice at a constant rate. google.comwikipedia.org This technology allows for a stable plasma drug concentration over a 24-hour period. google.com

Solid State Engineering of Pitavastatin (Calcium Salt)

The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability, are intrinsically linked to its solid-state form. For pitavastatin, a Biopharmaceutics Classification System (BCS) Class II drug with low solubility and high permeability, solid-state engineering is a critical area of research to improve its biopharmaceutical performance. ymerdigital.combanglajol.info Various techniques, including co-crystallization, formation of amorphous solid dispersions, and characterization of different polymorphic and pseudopolymorphic forms, have been explored to modify the solid-state properties of pitavastatin calcium. jrtdd.com

Co-crystallization and Salt Formation Studies of Pitavastatin (Calcium Salt)

Co-crystallization is a technique used to enhance the solubility and dissolution rate of poorly soluble drugs by incorporating a neutral co-former molecule into the crystal lattice of the API. jrtdd.comresearchgate.net Studies have been undertaken to formulate pitavastatin co-crystals to address the limitations imposed by its poor solubility. researchgate.net

Research findings indicate that co-crystals of pitavastatin can be successfully prepared using the solvent evaporation method. jrtdd.comresearchgate.net These formulated co-crystals have demonstrated enhanced saturation solubility compared to the pure drug. jrtdd.comresearchgate.net Consequently, in vitro drug release studies have shown a greater extent of drug release from the co-crystals than from the pure form of pitavastatin. researchgate.net The formation of a new crystalline lattice in co-crystals, confirmed by techniques such as X-ray diffraction, contributes to these improved physicochemical properties. researchgate.net This suggests that co-crystallization is a promising strategy for the effective delivery of pitavastatin. jrtdd.com

Amorphous Solid Dispersions of Pitavastatin (Calcium Salt)

Amorphous solid dispersions involve dispersing the drug in an amorphous state within a hydrophilic carrier matrix at a molecular level. ymerdigital.comgoogle.com This approach is particularly effective for BCS Class II drugs like pitavastatin, as the amorphous form is thermodynamically more soluble than its crystalline counterpart due to the absence of a crystal lattice energy barrier. ymerdigital.com

Several studies have focused on developing amorphous solid dispersions of pitavastatin calcium to improve its dissolution rate. ymerdigital.comgoogle.com

Carrier Systems: Hydrophilic polymers are commonly used as carriers. Formulations have been prepared using carriers such as Hydroxypropyl Methylcellulose (HPMC) and Methylcellulose (MC). ymerdigital.com Another approach involves using adsorbents like Aerosil 200 (colloidal silicon dioxide) in the preparation of solid self-microemulsifying drug delivery systems (S-SMEDDS). ijpsdronline.com

Preparation Methods: The kneading method has been employed to prepare solid dispersions with HPMC and MC. ymerdigital.com For S-SMEDDS, a liquid formulation containing the drug is adsorbed onto a carrier and then spray-dried. ijpsdronline.com

Characterization and Performance: The conversion of crystalline pitavastatin to an amorphous state within the dispersion is a key indicator of success. ijpsdronline.com This transformation is typically confirmed by the absence of sharp crystalline peaks in X-ray Powder Diffraction (XRPD) diffractograms and the disappearance of the drug's melting endotherm in Differential Scanning Calorimetry (DSC) thermograms. ijpsdronline.com These amorphous systems have shown significantly improved drug release profiles compared to the pure crystalline drug. ijpsdronline.com The mechanism for enhanced dissolution includes the conversion to the amorphous form, increased surface area, and improved wettability provided by the hydrophilic carrier. ymerdigital.comijpsdronline.com

Table 1: Examples of Amorphous Solid Dispersion Systems for Pitavastatin Calcium

Carrier(s) Preparation Method Key Findings Reference(s)
HPMC, Methylcellulose Kneading Method Improved dissolution rate by achieving an amorphous state. ymerdigital.com
Oleic acid, Tween 20, PEG 400, Aerosil 200 Adsorption followed by Spray Drying (S-SMEDDS) Conversion from crystalline to amorphous form confirmed by XRD and DSC; significant improvement in drug dissolution. ijpsdronline.com

Polymorphism and Pseudopolymorphism of Pitavastatin (Calcium Salt)

Polymorphism is the ability of a substance to exist in two or more different crystal structures, while pseudopolymorphism refers to the formation of solvates or hydrates where solvent molecules are incorporated into the crystal lattice. googleapis.comgoogle.com Different polymorphic and pseudopolymorphic forms of a drug can exhibit distinct physical properties, including melting point, solubility, and stability, which can significantly impact its dissolution rate and bioavailability. googleapis.comgoogle.com

Extensive research has identified several crystalline forms of pitavastatin calcium, designated as Forms A, B, C, D, E, F, and K, as well as an amorphous form. googleapis.comgoogle.comumw.edu.pl

Crystalline Forms A-F and Amorphous Form: Early studies identified and characterized six polymorphic forms (A-F) and an amorphous form. googleapis.comgoogle.com Form A, a hydrate (B1144303) containing 5 to 15% water, was found to be sensitive to drying conditions; its crystallinity can decrease to a near-amorphous state with poor storage stability if the water content drops too low. google.comgoogle.com The other forms (B-F) are typically derived from Form A through various solvent treatments. google.commedcraveonline.com The amorphous form can be prepared by methods such as lyophilization of an aqueous solution or by adding a non-solvent to a concentrated solution of the drug in an organic solvent. googleapis.comumw.edu.pl

Crystalline Form K: A more recently identified polymorph, Form K, has demonstrated superior chemical and physical stability compared to previously known forms. google.commedcraveonline.com It shows high resistance to degradation under stress conditions like high humidity and elevated temperatures. medcraveonline.com For example, Form K begins to decompose at temperatures above 248°C, whereas Form A decomposes around 180°C. medcraveonline.com This enhanced stability makes Form K a prime candidate for robust solid dosage formulations. medcraveonline.com

Table 2: Preparation of Different Solid-State Forms of Pitavastatin Calcium

Form Preparation Method Reference(s)
Form A Reaction of pitavastatin sodium with calcium chloride in an aqueous medium. google.commedcraveonline.com
Form B Suspending Form A in ethanol (B145695) containing water as a co-solvent. google.commedcraveonline.com
Form C Suspending Form A in isopropanol (B130326) with water as a co-solvent. google.commedcraveonline.com
Form D Suspending Form A in absolute ethanol. googleapis.commedcraveonline.com
Form E Suspending Form A in 1,4-dioxane (B91453) containing water. googleapis.commedcraveonline.com
Form F Suspending Form A in methanol (B129727) containing water. googleapis.commedcraveonline.com
Form K Mixing an aqueous solution of a calcium source with an aqueous solution of a water-soluble pitavastatin salt at 40°C to 80°C. google.comgoogle.com
Amorphous Lyophilization of an aqueous solution or precipitation from an organic solution by adding a non-solvent (e.g., heptane). googleapis.comumw.edu.pl

Oral Bioavailability Enhancement Strategies for Pitavastatin (Calcium Salt) (Mechanistic, non-clinical)

As a BCS Class II drug, the oral bioavailability of pitavastatin is limited by its poor aqueous solubility. ymerdigital.comtandfonline.com Therefore, various formulation strategies are aimed at overcoming this challenge. Mechanistic approaches focus on either improving the permeation of the drug across the intestinal membrane or, more commonly, enhancing its solubilization and dissolution in the gastrointestinal fluids.

Permeation Enhancers for Pitavastatin (Calcium Salt)

While pitavastatin has high intrinsic permeability, formulation components can further influence its transport across the intestinal epithelium. ymerdigital.com In many advanced drug delivery systems, excipients used primarily for solubilization also exhibit permeation-enhancing properties.

Surfactants, which are key components of lipid-based formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), can act as permeation enhancers. nih.gov Non-ionic surfactants such as Tween 80 (Polysorbate 80) have been shown to improve drug absorption. nih.gov The mechanisms by which surfactants can enhance permeation include the temporary and reversible disruption of the lipid bilayer of intestinal cells, leading to increased membrane fluidity, and the inhibition of efflux transporters like P-glycoprotein. While not a formulation additive, it is mechanistically relevant that pitavastatin is a substrate for organic anion transporting polypeptides (OATP1B1), which facilitate its rapid uptake into the liver. nih.gov

Solubilization Techniques for Pitavastatin (Calcium Salt)

Enhancing the solubility and dissolution rate of pitavastatin is the most direct strategy to improve its oral bioavailability. nih.govijpsnonline.com Several advanced formulation techniques have proven effective in non-clinical studies.

Lipid-Based Drug Delivery Systems: Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) are a primary focus for pitavastatin. tandfonline.comnih.gov These are isotropic mixtures of an oil, a surfactant, and a co-surfactant that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. The drug is dissolved in this lipid formulation, bypassing the dissolution step that limits the absorption of the crystalline drug. nih.gov Studies incorporating pitavastatin into a SMEDDS have reported a significant increase in bioavailability. tandfonline.com The selection of excipients is based on their ability to solubilize the drug. nih.gov

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. banglajol.info Developing pitavastatin-loaded liposomes is another strategy to increase its solubility and sustain its release. banglajol.info

Solid Dispersions: As discussed in section 6.3.2, creating solid dispersions with hydrophilic carriers is a key solubilization technique that enhances the dissolution rate by presenting the drug in a higher-energy amorphous form. ymerdigital.comijpsdronline.com

Table 3: Solubility of Pitavastatin in Various Excipients for SNEDDS Formulation

Excipient Type Excipient Solubility (mg/mL) Reference(s)
Oil Cinnamon Oil - nih.gov
Olive Oil - nih.gov
Ginger Oil - nih.gov
Castor Oil - nih.gov
Surfactant Tween 80 3.8 nih.gov
Tween 20 3.32 nih.gov
Co-surfactant PEG 400 3.56 nih.gov
PEG 200 3.00 nih.gov
Organic Solvent Dimethyl formamide (B127407) (DMF) ~30 caymanchem.com
Dimethyl sulfoxide (B87167) (DMSO) ~25 caymanchem.com

Note: Specific solubility values for oils were not provided in the source abstract, but they were selected for their solubilizing propensity.

Metabolic Pathways and Biotransformation of Pitavastatin Calcium Salt Enzymatic/in Vitro

Cytochrome P450 (CYP) Mediated Metabolism of Pitavastatin (B1663618) (Calcium Salt) (In Vitro Studies)

In vitro studies using human liver microsomes and hepatocytes have demonstrated that the metabolism of pitavastatin mediated by the cytochrome P450 (CYP) enzyme system is minimal. tga.gov.autga.gov.aunih.govthieme-connect.com This characteristic distinguishes it from several other statins that are more extensively metabolized by CYPs. nih.gov

Identification of Specific CYP Isoforms Involved in Pitavastatin (Calcium Salt) Biotransformation

Despite the involvement of CYP2C9, pitavastatin does not appear to be significantly affected by polymorphisms in the CYP2C9 gene. nih.govthieme-connect.com Furthermore, pitavastatin shows little to no inhibitory effect on the metabolic activity of various human CYP isoforms, with the exception of a minor (30%) decrease in CYP2C8 activity at a concentration of 2.5µM. tga.gov.aufda.gov

Mechanistic Studies of Pitavastatin (Calcium Salt) Oxidation and Hydroxylation

The primary oxidative metabolite formed through CYP-mediated metabolism is 8-hydroxy pitavastatin (M-13). tga.gov.aufda.gov This hydroxylation reaction is mainly catalyzed by CYP2C9. tga.gov.aunih.gov In vitro studies with human liver microsomes showed that after a two-hour incubation period, the vast majority (78.8%) of the compound remained as the unchanged parent drug, while the 8-hydroxy pitavastatin accounted for only 16.3% of the radioactivity. tga.gov.au Another minor oxidative metabolite, dihydroxy pitavastatin, has also been identified. fda.gov The rate of hydroxylation for pitavastatin is considerably lower compared to other statins like lovastatin (B1675250), simvastatin (B1681759), atorvastatin (B1662188), and fluvastatin, indicating its relative metabolic stability against oxidative pathways. tga.gov.au

Glucuronidation and Other Conjugation Reactions of Pitavastatin (Calcium Salt)

The principal metabolic pathway for pitavastatin is glucuronidation, which leads to the formation of pitavastatin lactone. drugbank.comfda.govnih.gov This process occurs in the liver and is a more significant route of biotransformation than CYP-mediated oxidation. drugbank.comfda.gov

UGT Enzyme Involvement in Pitavastatin (Calcium Salt) Conjugation

In vitro experiments using human hepatic microsomes and a panel of human UGT-expressing microsomes have identified the specific enzymes responsible for the glucuronidation of pitavastatin. nih.govresearchgate.nettandfonline.com The primary enzymes involved are UGT1A3 and UGT2B7. tga.gov.audrugbank.comfda.govkowapharmaceuticals.eunih.govresearchgate.nettandfonline.com UGT1A1 has also been suggested to play a role. nih.gov The process involves the formation of an ester-type pitavastatin glucuronide conjugate. tga.gov.augeneesmiddeleninformatiebank.nldrugbank.comfda.govkowapharmaceuticals.eu This conjugate is then non-enzymatically converted to the pharmacologically inactive pitavastatin lactone. nih.govtandfonline.com

Enzyme FamilySpecific EnzymeRole in Pitavastatin Metabolism
UDP-glucuronosyl- transferase (UGT) UGT1A3Principally responsible for the glucuronidation of pitavastatin, leading to the formation of pitavastatin lactone. tga.gov.audrugbank.comfda.govkowapharmaceuticals.eunih.govresearchgate.nettandfonline.com
UGT2B7Also a primary enzyme involved in the glucuronidation of pitavastatin. tga.gov.audrugbank.comfda.govkowapharmaceuticals.eunih.govresearchgate.nettandfonline.com
UGT1A1Suggested to be involved in the glucuronidation process. nih.gov

Metabolite Identification and Structural Characterization of Pitavastatin (Calcium Salt) Metabolites

The main metabolites of pitavastatin identified through in vitro studies are the pitavastatin lactone and, to a much lesser extent, 8-hydroxy pitavastatin. tga.gov.aunih.gov

Isolation and Purification of Pitavastatin (Calcium Salt) Metabolites

The isolation and purification of pitavastatin metabolites from biological matrices, such as plasma or in vitro microsomal incubations, are critical steps for their accurate identification and characterization. The process typically involves a combination of extraction and chromatographic techniques. A significant challenge in the analysis is the instability of the pitavastatin lactone metabolite, which can readily convert back to the parent pitavastatin acid in plasma. researchgate.netnih.gov

To prevent this interconversion, a common stabilization procedure involves the immediate acidification of the collected biological sample (e.g., plasma, bile) with a buffer solution, such as an ammonium (B1175870) acetate (B1210297) buffer at pH 4.2. researchgate.netnih.gov

Standard isolation procedures reported in research include:

Liquid-Liquid Extraction (LLE): This technique is used to separate the analytes from the biological matrix. Following the hydrolysis of any conjugates, organic solvents are used to extract pitavastatin and its metabolites.

Solid-Phase Extraction (SPE): This is another common method for sample cleanup and concentration. An FDA review document mentions the use of a solid-phase extraction method for determining pitavastatin concentration in plasma samples. fda.gov The process involves passing the liquid sample through a solid sorbent material that retains the analytes, which are then eluted with a different solvent.

Preparative High-Performance Liquid Chromatography (HPLC): Following initial extraction, preparative HPLC is often employed for the high-resolution separation and isolation of individual metabolites from the mixture. dntb.gov.ua This technique allows for the collection of pure fractions of each metabolite for subsequent structural analysis.

Centrifugation and Filtration: These are standard laboratory procedures used throughout the isolation process to separate solids from liquids, such as removing precipitated proteins after an extraction step or clarifying solutions before injection into an HPLC system. google.comgoogle.comgoogle.com

For example, a typical workflow for isolating metabolites from an in vitro incubation with human liver microsomes would involve stopping the enzymatic reaction, precipitating the proteins (e.g., with methanol), centrifuging to remove the protein pellet, and then subjecting the supernatant to analysis and purification by LC-MS or preparative HPLC. researchgate.netmdpi.com

Advanced Spectroscopic Characterization of Pitavastatin (Calcium Salt) Metabolites

Once isolated, the structural elucidation of pitavastatin metabolites is accomplished using advanced spectroscopic techniques. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for both the quantification and structural confirmation of metabolites. In MS/MS analysis, a precursor ion (the ionized molecule of interest) is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern provides a structural fingerprint of the molecule. For pitavastatin and its lactone metabolite, detection is typically performed using an electrospray ionization (ESI) source in the positive ion multiple reaction monitoring (MRM) mode. nih.gov

The table below details the characteristic mass transitions used to identify pitavastatin and its primary metabolite, pitavastatin lactone.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Pitavastatin 422.2290.3 nih.gov
Pitavastatin Lactone 404.2290.3 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of a molecule. While complete NMR assignments for all metabolites are not widely published, data for synthesized reference standards, particularly for pitavastatin lactone (often considered a process-related impurity in synthesis), are available. A study characterizing impurities provided partial spectroscopic data for pitavastatin lactone, confirming its structure. derpharmachemica.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For pitavastatin lactone, characteristic IR absorption bands include:

O-H stretching: ~3425 cm⁻¹

C=O stretching (lactone carbonyl): ~1733, 1712 cm⁻¹ derpharmachemica.com

These spectroscopic data, combined, allow for the unambiguous identification and structural confirmation of the metabolites formed during the in vitro biotransformation of pitavastatin.

Pre Clinical Drug Discovery and Early Development Research of Pitavastatin Calcium Salt Non Human Trials

Target Validation and Deconvolution Studies for Pitavastatin (B1663618) (Calcium Salt)

Omics-based Approaches to Pitavastatin (Calcium Salt) Target Discovery

Omics-based approaches have been instrumental in elucidating the molecular targets and mechanisms of action of pitavastatin beyond its primary target, HMG-CoA reductase. researchgate.net These high-throughput techniques allow for a comprehensive analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing a systems-level view of the drug's effects. researchgate.net

In the context of pitavastatin, transcriptomic studies have been particularly revealing. For instance, microarray analyses in human umbilical vein endothelial cells (HUVECs) treated with pitavastatin identified Krüppel-like factor 4 (KLF4) as the most highly induced gene. plos.org This transcription factor is known to have anti-atherogenic properties. plos.org Further investigation confirmed that the induction of KLF4 by pitavastatin leads to the upregulation of atheroprotective genes such as endothelial nitric oxide synthase (NOS3) and thrombomodulin (THBD), and the downregulation of the inflammatory chemokine CCL2. plos.org

A network-based computational analysis of transcriptomics data from various COVID-19 patient datasets predicted that several statins, including pitavastatin, could reverse the gene expression changes associated with the disease. plos.org This suggests potential mechanisms beyond lipid-lowering that could be relevant in different pathological contexts.

Proteomics, the large-scale study of proteins, has also contributed to understanding pitavastatin's targets. A study in patients with HIV, a group at increased risk for cardiovascular disease, used targeted discovery proteomics to investigate the effects of pitavastatin on plasma proteins. docwirenews.comresearchgate.net The results showed that pitavastatin treatment led to an increased abundance of procollagen (B1174764) C-endopeptidase enhancer 1 (PCOLCE), a key enzyme in collagen deposition, and a decrease in several inflammatory and thrombosis-related proteins. docwirenews.comresearchgate.net These findings suggest a role for pitavastatin in promoting plaque stabilization through mechanisms independent of LDL-C reduction. docwirenews.com

Integrative omics approaches, combining data from multiple platforms, offer a powerful strategy for comprehensive target discovery. researchgate.net By correlating changes in gene expression with alterations in protein and metabolite levels, researchers can construct detailed molecular pathways affected by pitavastatin, leading to a more complete understanding of its pharmacological effects.

Table 1: Omics-Based Target Discovery for Pitavastatin

Omics TechnologyModel SystemKey FindingsPotential ImplicationReference
Transcriptomics (Microarray)Human Umbilical Vein Endothelial Cells (HUVECs)Upregulation of KLF4, NOS3, THBD; Downregulation of CCL2Atheroprotective effects plos.org
Transcriptomics (Computational Analysis)COVID-19 Patient DatasetsPredicted reversal of disease-associated gene expression changesRepurposing potential for inflammatory conditions plos.org
Proteomics (Targeted Discovery)Plasma from HIV PatientsIncreased PCOLCE; Decreased TFPI, TRAIL, ANGPTL3, MBL2Plaque stabilization docwirenews.comresearchgate.net

Chemical Biology Probes Based on Pitavastatin (Calcium Salt)

The development and application of chemical biology probes derived from pitavastatin are crucial for identifying its direct binding partners and understanding its mechanism of action at a molecular level. While specific examples of chemical biology probes based on pitavastatin are not extensively detailed in the provided search results, the general principles of this approach are well-established. These probes are typically designed by modifying the parent drug molecule with a reactive group or a tag (e.g., a fluorophore, biotin, or a photo-crosslinker) that allows for the visualization, isolation, and identification of its cellular targets.

The synthesis of such probes would involve chemical modifications to the pitavastatin structure, for instance, at the lactone moiety, to attach the desired functional group. acanthusresearch.com These modified molecules can then be used in various experimental setups, such as affinity chromatography or activity-based protein profiling, to pull down and identify interacting proteins from cell lysates or living cells.

The insights gained from using chemical biology probes can complement omics-based approaches by providing direct evidence of drug-target engagement. For example, if a proteomic study suggests that pitavastatin affects a particular protein's abundance, a chemical probe could be used to confirm if this is due to a direct binding interaction. This integrated approach can help to deconvolve the complex signaling networks modulated by pitavastatin and uncover novel therapeutic targets.

Pharmacogenomics and Mechanistic Biomarker Identification for Pitavastatin (Calcium Salt)

Gene Expression Profiling in Response to Pitavastatin (Calcium Salt) (In Vitro Models)

Gene expression profiling in various in vitro models has been a cornerstone in understanding the pharmacogenomics of pitavastatin and identifying mechanistic biomarkers. These studies have consistently shown that pitavastatin modulates the expression of a wide array of genes involved in diverse cellular processes. nih.gov

In a study using the human pancreatic cancer cell line MiaPaCa-2, DNA microarray analysis revealed that pitavastatin was one of the most potent statins in modulating the expression of genes involved in the mevalonate (B85504) pathway, cell cycle regulation, DNA replication, apoptosis, and cytoskeleton signaling. nih.govscispace.com Notably, pitavastatin was found to block cell cycle progression at the S phase and increase the expression of the DRAM gene, which is involved in the p53 tumor suppressor and autophagy pathways. scispace.com

Another study in pancreatic cancer cells (PANC-1) showed that pitavastatin robustly induced the expression of the cyclin-dependent kinase inhibitor p21. oncotarget.com This effect was found to be independent of cholesterol, suggesting a mechanism beyond the canonical HMG-CoA reductase inhibition. oncotarget.com The induction of p21 led to reduced phosphorylation of the Retinoblastoma (Rb) protein and decreased expression of E2F target genes, which are crucial for G1/S phase progression. oncotarget.com

In the context of cancer immunology, transcriptome-wide gene expression profiling in a co-culture model of human colorectal cancer cells (HCT116-GFP) and peripheral blood mononuclear cells (PBMCs) demonstrated that pitavastatin alters gene expression in both cancer and immune cells. nih.gov This study identified statins as enhancers of immune cell-induced cancer cell death, highlighting the potential for combined effects on different cell types within the tumor microenvironment. nih.gov

Furthermore, in human umbilical vein endothelial cells (HUVECs), microarray analysis showed that pitavastatin treatment led to the induction of atheroprotective genes, with KLF4 being the most significantly upregulated. plos.org This finding underscores the potential of gene expression profiles to identify biomarkers for the vasculoprotective effects of pitavastatin.

Table 2: Gene Expression Changes in Response to Pitavastatin in In Vitro Models

Cell LineKey Upregulated GenesKey Downregulated GenesAssociated Pathway/ProcessReference
MiaPaCa-2 (Pancreatic Cancer)DRAM, TNFRSF10DGenes involved in DNA replicationApoptosis, Autophagy, Cell Cycle nih.govscispace.com
PANC-1 (Pancreatic Cancer)p21CCNA2, Top2A, AurkACell Cycle Regulation oncotarget.com
HCT116-GFP (Colorectal Cancer) & PBMCs--Immune-mediated cancer cell death nih.gov
HUVECs (Endothelial Cells)KLF4, NOS3, THBDCCL2Atheroprotection plos.org

Proteomic Signatures Associated with Pitavastatin (Calcium Salt) Action (Cellular)

Proteomic studies have started to unravel the specific protein signatures associated with the cellular actions of pitavastatin, providing insights into its pleiotropic effects. These studies typically involve the comprehensive analysis of protein expression and modification in cells or tissues following treatment with the drug.

In a study investigating the effects of pitavastatin on high-density lipoprotein (HDL) in hypertriglyceridemic subjects, proteomic analysis of HDL subclasses revealed significant remodeling of the HDL proteome. nih.gov While this study was conducted in humans, the cellular implications are significant. The changes in the protein composition of HDL particles, which are assembled and modified by cells like hepatocytes, suggest that pitavastatin influences cellular pathways involved in lipid metabolism and transport beyond simple cholesterol synthesis inhibition. nih.gov

A proteomic analysis in the context of HIV and cardiovascular disease demonstrated that pitavastatin treatment altered the plasma proteome, leading to an increase in proteins associated with collagen deposition and a decrease in those related to inflammation and thrombosis. docwirenews.comresearchgate.net These findings, although from a clinical study, point towards underlying cellular mechanisms in endothelial cells, smooth muscle cells, and immune cells that contribute to plaque stabilization.

While dedicated cellular proteomic studies on pitavastatin are still emerging, the existing data from clinical and in vitro studies highlight the potential of this approach to identify novel biomarkers and therapeutic targets. Future research employing techniques like mass spectrometry-based proteomics on cultured cells treated with pitavastatin will be crucial for a more detailed understanding of its cellular proteomic signatures.

Repurposing and Novel Mechanistic Applications of Pitavastatin (Calcium Salt)

Pre-clinical research has uncovered a range of potential new applications for pitavastatin, driven by its diverse mechanistic actions beyond cholesterol reduction. These studies suggest that pitavastatin could be repurposed for the treatment of various diseases, including cancer and inflammatory conditions. worktribe.comfrontiersin.orgqeios.com

In the field of oncology, multiple in vitro studies have demonstrated the anti-cancer effects of pitavastatin. It has been shown to inhibit the proliferation of colon cancer stem cells and induce their apoptosis. europeanreview.org In pancreatic cancer cells, pitavastatin has been identified as a potent modulator of genes involved in cell cycle regulation and apoptosis. nih.govoncotarget.com Furthermore, it has been shown to induce autophagic cell death in glioma cells and promote their sensitivity to radiotherapy. selleckchem.com In colorectal cancer models, pitavastatin, in combination with 5-fluorouracil (B62378) (5-FU), has been shown to overcome chemoresistance, particularly in high-glucose conditions. researchgate.netnih.gov This effect is mediated by the induction of apoptosis and the activation of autophagy and the PERK/ATF4/CHOP signaling pathway. researchgate.netnih.gov

The immunomodulatory properties of pitavastatin also open up possibilities for its use in autoimmune diseases. Studies on human T-cells have shown that pitavastatin is a highly potent inhibitor of T-cell proliferation at nanomolar concentrations. mdpi.com This effect is mediated by the induction of apoptosis through the activation of the ERK1/2 pathway. mdpi.com

Furthermore, the vasculoprotective effects of pitavastatin have been explored for therapeutic angiogenesis. In a murine model of hind limb ischemia, nanoparticle-mediated delivery of pitavastatin to vascular endothelial cells effectively increased neovascularization. nih.gov This suggests a potential application in treating peripheral arterial disease. nih.gov

The ability of pitavastatin to modulate the expression of genes and proteins involved in inflammation and plaque stability also points to its potential use in a broader range of cardiovascular applications beyond lipid-lowering. plos.orgdocwirenews.comresearchgate.net

Table 3: Potential Repurposing Applications of Pitavastatin (Pre-clinical Evidence)

Disease AreaIn Vitro/In Vivo ModelKey Mechanistic FindingsPotential ApplicationReference
OncologyColon, Pancreatic, Glioma, Colorectal Cancer CellsInhibition of stem cell proliferation, induction of apoptosis and autophagy, overcoming chemoresistanceCancer therapy, chemosensitization nih.govoncotarget.comeuropeanreview.orgselleckchem.comresearchgate.netnih.gov
Autoimmune DiseaseHuman T-cellsInhibition of T-cell proliferation, induction of apoptosis via ERK1/2 activationTreatment of T-cell mediated autoimmune diseases mdpi.com
Peripheral Arterial DiseaseMurine Hind Limb Ischemia ModelIncreased neovascularization via endothelial nitric oxide synthase and angiogenic growth factorsTherapeutic angiogenesis nih.gov

Exploration of Pitavastatin (Calcium Salt) in Non-Lipid Lowering Pathways (e.g., Cancer, Neurological - mechanistic, not efficacy data)

Beyond its primary role as a lipid-lowering agent, pitavastatin has been investigated in pre-clinical settings for its effects on cellular pathways relevant to diseases like cancer and neurological disorders. These explorations focus on the pleiotropic (off-target) effects that stem from its core mechanism of action: the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. toku-e.comqeios.com This enzyme is the rate-limiting step in the mevalonate pathway, which is critical not only for cholesterol synthesis but also for producing essential non-sterol isoprenoids. nih.govnih.gov These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for the post-translational modification (prenylation) of small G-proteins like Ras and Rho, which are key signal transducers in numerous cellular processes. nih.gov

Cancer Research

In the context of oncology, pre-clinical research has demonstrated that pitavastatin can mechanistically influence cancer cell proliferation, survival, and migration. By inhibiting the mevalonate pathway, pitavastatin deprives cancer cells of intermediates required for their growth and signaling. nih.govmdpi.com

Induction of Apoptosis and Cell Cycle Arrest : Pitavastatin has been shown to induce apoptosis (programmed cell death) across a variety of cancer cell lines. nih.govmdpi.com Mechanistic studies in cervical cancer cells (Ca Ski, HeLa, and C-33 A) revealed that pitavastatin promotes apoptosis by activating key executioner proteins like cleaved caspase-3 and poly-ADP-ribose polymerase (PARP). mdpi.com It also modulates the balance of pro- and anti-apoptotic proteins, increasing the expression of Bax while decreasing Bcl-2. mdpi.com Furthermore, pitavastatin can cause cell cycle arrest, halting cancer cells in the G0/G1 or G2/M phases, thereby preventing their division. mdpi.comselleckchem.com In liver cancer cells, it was observed to induce G1 phase arrest. selleckchem.com

Inhibition of Signaling Pathways : The anticancer effects of pitavastatin are linked to its ability to disrupt critical intracellular signaling pathways. Research indicates it can inactivate the PI3K/AKT and MAPK (JNK, p38, ERK1/2) pathways, which are frequently overactive in cancer and promote cell survival and proliferation. mdpi.com By inhibiting the synthesis of GGPP and FPP, pitavastatin prevents the proper functioning of small G-proteins like Ras, which are upstream activators of these pathways. nih.gov

Induction of Autophagy and Cellular Stress : Some studies suggest pitavastatin can induce autophagic cell death in glioma cells. selleckchem.com In other cancer models, it has been shown to block autophagy flux, leading to an accumulation of the FOXO3a protein. researchgate.net This accumulation, in turn, induces endoplasmic reticulum (ER) stress through the PERK-CHOP pathway, ultimately triggering apoptosis. researchgate.net

Anti-Angiogenic and Anti-Metastatic Effects : The inhibition of the mevalonate pathway by pitavastatin also impacts processes like angiogenesis (the formation of new blood vessels that feed a tumor). toku-e.com In studies on lung cancer cells, pitavastatin demonstrated strong inhibitory effects on angiogenesis. mdpi.com Mechanistically, it has been shown to reduce the activity of matrix metalloproteinase-9 (MMP9), an enzyme involved in tissue remodeling and metastasis. nih.gov

Table 1: Mechanistic Findings of Pitavastatin in Pre-clinical Cancer Models

Cancer TypeCell Line(s)Observed Mechanistic EffectsReference
Cervical CancerCa Ski, HeLa, C-33 AInduces apoptosis via activation of PARP, Bax, and cleaved caspase-3; inactivates Bcl-2; causes G0/G1 and G2/M cell cycle arrest; inhibits PI3K/AKT and MAPK pathways. mdpi.com
Liver CancerHuh-7, SMMC7721Inhibits growth and colony formation; induces G1 phase cell cycle arrest; promotes cleavage of caspase-9 and caspase-3; regulates NF-κB. selleckchem.com
Glioblastoma (Brain Cancer)-Induces cell death via inhibition of the mevalonate pathway, impairing protein prenylation and cell signaling; induces autophagy. researchgate.net
Oral Squamous Cell CarcinomaSCC15Induces intrinsic apoptosis in a FOXO3a-dependent manner; upregulates PUMA. researchgate.net
Breast CancerMDA-MB-231Reduces cell viability and proliferation; induces apoptosis. nih.gov
Pancreatic Cancer-Suppresses cell proliferation. mdpi.com
Cholangiocarcinoma-Inhibits cell proliferation and induces apoptosis. selleckchem.com

Neurological Research

In neurological research, the mechanistic actions of pitavastatin are primarily linked to its pleiotropic effects that improve vascular function and exert anti-inflammatory actions. nih.govpubcompare.ai The brain's high cholesterol content makes the mevalonate pathway a significant area of interest.

Endothelial Function and Neovascularization : Pre-clinical studies have shown that pitavastatin can improve endothelial function. nih.gov In vitro work using human umbilical vein endothelial cells demonstrated that pitavastatin increases the production of endothelial nitric oxide synthase (eNOS). nih.gov In a murine model of limb ischemia, pitavastatin-induced angiogenesis was shown to be mediated by the Notch-1 signaling pathway, a critical regulator of cell-to-cell communication and vascular development. nih.gov

Neuroinflammation and Oxidative Stress : Statins, including pitavastatin, are known to possess anti-inflammatory and antioxidant properties. toku-e.com They can reduce oxidative stress, which is a key pathogenic factor in many neurological and neurodegenerative diseases. nih.gov

Glioblastoma Mechanisms : Research on glioblastoma, an aggressive brain tumor, provides insight into pitavastatin's potential mechanisms within the central nervous system. Studies show it impairs the growth and invasion of glioblastoma spheroids by inhibiting the mevalonate pathway. researchgate.net This leads to the modulation of genes associated with apoptosis (BAX/BCL2, CASP9), autophagy (BECN1, LC3B), and a blockage of the epithelial-to-mesenchymal transition, a process linked to cancer cell invasion. researchgate.net

Pitavastatin (Calcium Salt) as a Tool Compound in Biological Research

Pitavastatin (calcium salt) serves as a valuable tool compound in biological research, enabling scientists to probe the roles of the HMG-CoA reductase enzyme and the mevalonate pathway in various physiological and pathological processes, independent of its clinical application for hypercholesterolemia. mdpi.compubcompare.ai

Studying the Mevalonate Pathway : As a potent and specific inhibitor of HMG-CoA reductase, pitavastatin is used to block the mevalonate pathway in vitro and in vivo. pubcompare.ainatap.org This allows researchers to study the downstream consequences of this inhibition, such as the effects of depleting cholesterol and isoprenoid intermediates on cell signaling, proliferation, and survival. nih.govmdpi.com For example, experiments have used mevalonate as a "rescue" agent to confirm that the observed cellular effects of pitavastatin are specifically due to the blockade of the mevalonate pathway. nih.govmdpi.com

Investigating Pleiotropic Effects : Pitavastatin is widely used to investigate the so-called "pleiotropic" effects of statins—that is, effects that go beyond cholesterol reduction. toku-e.comnih.gov These studies focus on its anti-inflammatory, immunomodulatory, and antioxidant properties. toku-e.commdpi.com For instance, it has been used in cell culture models to demonstrate the suppression of inflammatory markers and the regulation of endothelial cell function, helping to elucidate the molecular basis for the cardiovascular benefits of statins that are not solely attributable to lipid lowering. nih.goveuropeanreview.org

Immunomodulation Research : In immunology, pitavastatin is employed as a tool to explore the role of the mevalonate pathway in immune cell function. Studies have shown that pitavastatin is a highly potent inhibitor of T-cell proliferation at nanomolar concentrations. mdpi.com It is used to investigate the mechanisms of immunosuppression, such as the inhibition of lymphocyte function-associated antigen-1 (LFA-1) and the induction of apoptosis in activated T-cells via the caspase cascade. researchgate.netmdpi.com

Cancer Biology Research : In cancer research, pitavastatin is used as a tool to target the mevalonate pathway, which is often dysregulated in tumors. mdpi.comresearchgate.net It helps researchers explore cancer cell vulnerabilities and identify potential therapeutic strategies. By treating cancer cells with pitavastatin, scientists can study its impact on apoptosis, cell cycle regulation, and key signaling pathways like PI3K/AKT and MAPK, thereby dissecting the molecular machinery that drives malignancy. mdpi.com

Interactions of Pitavastatin Calcium Salt with Other Chemical Entities Mechanistic

Ligand-Binding Interactions of Pitavastatin (B1663618) (Calcium Salt)

Pitavastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. drugbank.comsci-hub.seresearchgate.net Its chemical structure contains a dihydroxy heptanoic acid moiety that resembles the natural substrate, HMG-CoA, allowing it to bind to the enzyme's active site. qeios.comnih.gov This binding prevents the conversion of HMG-CoA to mevalonate (B85504). qeios.com

In vitro competitive binding assays have demonstrated the high affinity and potent inhibitory effect of pitavastatin on HMG-CoA reductase. qeios.com Studies using rat liver microsomes showed that pitavastatin competitively inhibited the enzyme with a Ki (inhibition constant) of 1.7 nmol/l. sci-hub.se Its inhibitory potency is greater than that of several other statins. For example, the IC50 (50% inhibitory concentration) for HMG-CoA reductase was found to be 6.8 nM for pitavastatin, which was significantly lower than that for simvastatin (B1681759) and pravastatin (B1207561) in the same assay. tga.gov.ausci-hub.seqeios.com This high binding affinity contributes to its potent pharmacological action in lowering cholesterol. qeios.com

ParameterValueComparisonSource System
Ki 1.7 nM-Rat liver microsomes sci-hub.se
IC50 6.8 nM2.4-fold more potent than simvastatinRat liver microsomes nih.govsci-hub.se
IC50 6.8 nM6.8-fold more potent than pravastatinRat liver microsomes nih.govsci-hub.se
IC50 5.8 nM2.9-fold more potent than simvastatinCultured human hepatoma cells (HepG2) nih.gov
IC50 5.8 nM5.7-fold more potent than atorvastatin (B1662188)Cultured human hepatoma cells (HepG2) nih.gov

In addition to its primary mechanism of competitive inhibition, research has indicated that statins, including pitavastatin, may exert effects through allosteric modulation of other proteins. drugbank.com Specifically, statin compounds have been found to bind to a novel allosteric site on the β2 integrin leukocyte function antigen-1 (LFA-1). drugbank.com This interaction is independent of their effect on HMG-CoA reductase. drugbank.com

Pitavastatin is identified as an inhibitory allosteric modulator of Integrin alpha-L (the alpha subunit of LFA-1). drugbank.comdrugbank.com By binding to this allosteric site, statins can selectively block LFA-1-mediated functions, such as lymphocyte adhesion and costimulation, which are important in inflammatory responses. drugbank.com This suggests a potential mechanism for the pleiotropic (non-lipid-lowering) effects of statins. drugbank.com

Future Directions and Emerging Research Avenues for Pitavastatin Calcium Salt

Advanced Bioconjugation Strategies for Pitavastatin (B1663618) (Calcium Salt)

Advanced bioconjugation strategies are being explored to enhance the therapeutic efficacy of pitavastatin. These strategies primarily focus on improving its solubility and bioavailability. One promising approach involves the use of self-nanoemulsifying drug delivery systems (SNEDDS). mdpi.comnih.gov These systems are mixtures of oils, surfactants, and co-surfactants that spontaneously form nano-sized emulsions in the gastrointestinal tract, thereby enhancing drug solubilization and absorption. ejbps.com

Research has demonstrated that SNEDDS formulations can significantly improve the dissolution rate and bioavailability of pitavastatin, a Biopharmaceutics Classification System (BCS) Class II drug with low solubility. mdpi.comnih.gov For instance, a study involving a SNEDDS formulation of pitavastatin showed a marked increase in solubility and bioavailability. mdpi.com The optimized formulation, SPC3, exhibited a particle size of 104 ± 1.50 nm and a zeta potential of –29 mV, indicating good stability. mdpi.com In vitro studies revealed that 88.5 ± 2.5% of pitavastatin was released from the SNEDDS formulation, with 96% permeation. mdpi.com

Another approach involves the development of solid self-emulsifying delivery systems (S-SMEDDS) by spray drying a liquid self-emulsifying system with an adsorbent like Aerosil 200. ijpsdronline.com This technique converts the liquid formulation into a solid form, which can improve stability and handling. Characterization of one such system showed a globule size of 172.2 nm and a zeta potential of -14.7 mV, suggesting the formation of a stable nanoemulsion upon reconstitution. ijpsdronline.com

Furthermore, researchers have investigated linking pitavastatin to carbon nanotubes. nih.gov This bioconjugation strategy aimed to enhance the photochemical stability of pitavastatin. The resulting conjugate was analyzed using various spectroscopic and microscopic techniques to confirm the structure and properties. nih.gov

Application of Artificial Intelligence and Machine Learning in Pitavastatin (Calcium Salt) Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being utilized to advance research on statins, including pitavastatin. These computational tools offer powerful methods for predicting treatment outcomes, understanding drug mechanisms, and discovering new therapeutic applications.

A notable application of ML is the development of predictive models for the efficacy and safety of statin therapy. nih.gov One study employed various ML algorithms, including random forest, to analyze real-world clinical data. The resulting models demonstrated high accuracy in predicting low-density lipoprotein cholesterol (LDL-C) target attainment, liver enzyme abnormalities, and muscle-related side effects. nih.gov For instance, the random forest model for predicting LDL-C target attainment achieved an Area Under the Curve (AUC) of 0.883 and an accuracy of 0.868. nih.gov

ML models have also been used to predict the inhibition of HMG-CoA reductase, the target enzyme for statins. nih.gov By creating quantitative structure-activity relationship (QSAR) models, researchers can screen large chemical databases for potential new inhibitor compounds. In one such study, several models were built and validated, with the best-performing models used to create an ensemble model for virtual screening. nih.gov This approach has the potential to accelerate the discovery of novel cholesterol-lowering agents.

New Analytical Technologies for Pitavastatin (Calcium Salt) Characterization

The development of new and improved analytical technologies is crucial for the accurate characterization and quantification of pitavastatin calcium in various matrices. A range of advanced chromatographic techniques have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) methods are widely used. One stability-indicating reversed-phase HPLC method was established for the analysis of pitavastatin calcium in tablet dosage forms. akjournals.com This method utilized a C18 column and a mobile phase of acetonitrile, water, and triethylamine, with detection at 238 nm. akjournals.com The method was validated according to ICH guidelines and proved to be linear in the concentration range of 0.1–2.5 μg/mL, with a limit of detection (LOD) of 0.0055 μg/mL. akjournals.com Another RP-HPLC method reported a shorter retention time of 3.905 minutes and was linear over a concentration range of 25-150 µg/mL. ijpar.com A highly sensitive HPLC method with fluorescence detection (HPLC-FLD) has also been developed for quantifying pitavastatin in human plasma, achieving a lower limit of quantification of 3 ng/mL. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) offers faster and more efficient separations. A validated stability-indicating UPLC method was developed to establish the degradation pathway of pitavastatin calcium. scirp.orgscirp.org This method was able to separate pitavastatin from four potential impurities with high resolution. scirp.orgscirp.org

High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler and more cost-effective alternative for routine analysis. A stability-indicating HPTLC method was developed for the estimation of pitavastatin in bulk drug and tablet formulations. ajpaonline.com This method used a mobile phase of toluene (B28343) and methanol (B129727) and densitometric quantification at 245 nm. The method was found to be linear in the range of 50–400 ng/band with a LOD of 1.05 ng/band. ajpaonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for identification and quantification, especially in complex biological samples. ijirse.com These methods have been used to identify degradation products of pitavastatin under various stress conditions. ijirse.com

Exploration of Pitavastatin (Calcium Salt) in Systems Biology Approaches

Systems biology offers a holistic framework to understand the complex interactions of drugs like pitavastatin within biological systems. This approach integrates experimental data with computational modeling to elucidate drug mechanisms, predict effects, and identify potential biomarkers.

For statins in general, systems biology has been applied to model their pharmacokinetics in human hepatocytes. nih.gov By creating dynamic models that consider the variability in enzyme expression, researchers can simulate the biotransformation of statins and understand inter-individual differences in drug response. nih.gov For example, a study on atorvastatin (B1662188) highlighted how variations in CYP3A4 and UGT1A3 enzymes contribute to different pharmacokinetic profiles. nih.gov Such approaches are directly applicable to pitavastatin to understand its disposition, which is heavily dependent on hepatic transporters. researchgate.net

A systems biology strategy combining gene expression and lipidomics analyses has been used to investigate the effects of high-dose simvastatin (B1681759) on skeletal muscle. plos.org This study revealed that simvastatin induces significant changes in metabolic and inflammatory pathways. plos.org The lipidomic profiles identified could serve as sensitive biomarkers for statin-induced metabolic alterations in muscle. plos.org This methodology could be extended to pitavastatin to explore its specific effects on muscle tissue.

Furthermore, systems biology approaches are being used to identify new therapeutic opportunities for statins. In the context of chronic lymphocytic leukemia (CLL), a systems biology drug screening platform identified simvastatin as a drug that could enhance the efficacy of current therapies by targeting the tumor microenvironment. researchgate.net This highlights the potential of using systems biology to repurpose statins, including pitavastatin, for new indications.

Mechanistic Studies of Pitavastatin (Calcium Salt) Photochemistry and Stability

Understanding the photochemistry and stability of pitavastatin is crucial for ensuring its quality, safety, and efficacy. Mechanistic studies have revealed that pitavastatin is sensitive to light and can undergo degradation under various stress conditions.

Pitavastatin is known to be photolabile, particularly when exposed to UVA radiation. researchgate.net Studies have shown that upon exposure to light, pitavastatin undergoes photodegradation, following first-order kinetics. researchgate.net The main photochemical reaction observed is photocyclization, which leads to the formation of four major four-ring photoproducts (PP-1 to PP-4). researchgate.net The photodegradation quantum yield for pitavastatin has been determined to be 0.011. researchgate.net

Forced degradation studies, conducted according to ICH guidelines, have provided further insights into the stability of pitavastatin under various stress conditions. Significant degradation has been observed under acidic, basic, and oxidative stress. scirp.orgscirp.orgijirse.com In one study, five degradation products were identified under these conditions. ijirse.com However, no degradation was observed under neutral, thermal, and photolytic stress in some studies, while others reported degradation under photolytic conditions. ijpar.comijirse.com

The stability of pitavastatin is also influenced by its polymorphic form. medcraveonline.com Polymorphic form K of pitavastatin calcium has demonstrated superior thermal and chemical stability compared to other forms, such as form A. medcraveonline.com Form K is stable at temperatures up to 248°C, whereas form A decomposes around 180°C. medcraveonline.com This enhanced stability makes form K a more suitable candidate for pharmaceutical formulations.

Q & A

Q. What validated analytical methods are recommended for quantifying Pitavastatin calcium in pharmaceutical formulations?

Answer: The ion-pair complex spectrophotometric method is widely used for quantification. This involves reacting Pitavastatin calcium with acid dyes (e.g., bromothymol blue, bromocresol purple) to form colored complexes, which are measured at specific wavelengths (e.g., 414–417 nm for bromothymol blue). The method is validated per ICH guidelines, with linear ranges of 2–12 µg/mL and detection limits of 0.15–0.21 µg/mL. Statistical validation via Student’s t-test (accuracy) and F-test (precision) confirms agreement with reference methods .

Q. How should standard solutions of Pitavastatin calcium be prepared to ensure accuracy in experimental workflows?

Answer: For solid standards, use incremental weighing for powders/crystals or decremental methods for viscous/liquid forms. Dissolve in methanol or dilute HCl (for low solubility), and validate stability under storage conditions (e.g., ≤4°C for ≤72 hours). Ensure compliance with pharmacopeial purity standards (98.0–102.0% anhydrous basis) .

Q. What are the critical physicochemical properties of Pitavastatin calcium that influence formulation design?

Answer: Key properties include:

  • Solubility: Slightly soluble in methanol, very slightly soluble in water/ethanol, but soluble in dilute HCl.
  • Polymorphism: Exhibits crystal polymorphism, requiring X-ray diffraction (XRD) for form identification (e.g., peaks at 2θ = 10.40°, 13.20°, 30.16° for Form A).
  • Hygroscopicity: Water content >4% (w/w) during storage prevents dehydration-induced instability .

Advanced Research Questions

Q. How can researchers optimize spectrophotometric methods to resolve interferences from urinary metabolites in pharmacokinetic studies?

Answer: Adjust ion-pair dye selection (e.g., bromocresol green for urine matrices) and employ pre-treatment steps like solid-phase extraction to isolate Pitavastatin calcium from metabolites. Validate recovery rates (≥98%) and specificity using spiked human urine samples .

Q. What strategies are effective in resolving contradictions between experimental and reference method results during analytical validation?

Answer: Apply statistical tools:

  • t-test: Compare mean values (e.g., tablet assay results) to assess systematic bias (acceptable if t-value <2.57 at 95% confidence).
  • F-test: Evaluate precision disparities (acceptable if F-value <5.05).
  • Cross-validate using HPLC as a third-party method to identify matrix interference sources .

Q. How can synthetic pathways for Pitavastatin calcium be controlled to minimize diastereoisomeric impurities?

Answer: Optimize reaction conditions (e.g., chiral catalysts, temperature/pH control) during intermediate synthesis (e.g., C-5 epimer formation). Use preparative HPLC or crystallization to isolate the target diastereoisomer, and validate purity via NMR and mass spectrometry .

Q. What experimental approaches ensure the stability of Pitavastatin calcium in multi-component formulations (e.g., combination therapies)?

Answer: Conduct forced degradation studies under heat/humidity (e.g., 40°C/75% RH for 4 weeks) to identify degradation products. Use XRD and DSC to monitor polymorphic transitions. Stabilize hygroscopic forms by maintaining water content at 7–13% (w/w) and using desiccants in packaging .

Q. How should clinical trials be designed to evaluate Pitavastatin calcium’s efficacy in HIV-associated cardiovascular risk reduction?

Answer: Adopt a double-blind, placebo-controlled phase 3 design with endpoints like major adverse cardiovascular events (MACE). Include participants with low-to-moderate ASCVD risk (median CD4 ≥448 cells/mm³, undetectable HIV RNA). Adjust for covariates (e.g., statin-related myopathy, diabetes incidence) using Cox regression. The REPRIEVE trial demonstrated a 35% MACE reduction (HR=0.65; p=0.002) over 5.1 years .

Q. What synergies exist when combining Pitavastatin calcium with pemafibrate for cardiovascular disease prevention?

Answer: The combination targets dual lipid pathways: Pitavastatin inhibits HMG-CoA reductase (LDL reduction), while pemafibrate activates PPAR-α (triglyceride reduction). Preclinical models show additive effects on plaque stabilization. Clinical dosing: 1–4 mg/day Pitavastatin calcium + 0.1–0.2 mg/day pemafibrate, with monitoring for hepatic/kidney toxicity .

Tables

Q. Table 1: Validation Parameters for Spectrophotometric Methods

ParameterBromothymol BlueBromocresol Purple
λmax (nm)414408
Linearity (µg/mL)2–122–12
LOD (µg/mL)0.150.21
Recovery (%)98.2–101.497.8–102.3
RSD (precision)<1.5%<1.8%
Source:

Q. Table 2: Stability of Pitavastatin Calcium Under Accelerated Conditions

ConditionDegradation Products Identified% Assay Remaining
40°C/75% RH, 4 weeks6,7-dihydroxy derivatives95.2
Light exposure, 48hNone detected99.8
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.